4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Descripción
BenchChem offers high-quality 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJNKHTLXGSPU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing formulations, and ensuring reproducible experimental outcomes. This document is structured to deliver not just data, but also the underlying scientific principles and methodologies required for its empirical validation.
Molecular Identity and Structural Characteristics
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a chiral carboxylic acid containing a trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid | Arran Chemical |
| CAS Number | 150821-42-4 | Arran Chemical[1] |
| Molecular Formula | C₉H₇F₃O₃ | Arran Chemical[1] |
| Molecular Weight | 220.15 amu | Arran Chemical[1] |
| SMILES | O=C(O)c1ccc(CC(F)(F)F)cc1 |
digraph "4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="1.5,0!"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,1.2!"]; O2 [label="OH", pos="3.2,-0.2!"]; C8 [label="C", pos="1.8,-1.0!"]; C9 [label="C", pos="2.8,-1.5!"]; H1[label="H", pos="1.5,-1.5!"]; O3 [label="OH", pos="1.2,-1.3!"]; F1 [label="F", pos="3.5,-1.0!"]; F2 [label a="F", pos="3.2,-2.2!"]; F3 [label="F", pos="2.5,-2.0!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C4 -- C7; C7 -- O1 [style=double]; C7 -- O2; C1 -- C8; C8 -- H1; C8 -- O3; C8 -- C9; C9 -- F1; C9 -- F2; C9 -- F3;
// Positioning nodes (adjust as needed) C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"]; }
Figure 1: Chemical structure of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data in publicly available literature, computational methods provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis formulation. The following properties were predicted using established online algorithms.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 165-185 °C | Regression-based, gradient boosting model[2] |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Machine Learning Models (e.g., SolTranNet)[3][4] |
| pKa (Carboxylic Acid) | 3.8 - 4.2 | Graph-Convolutional Neural Network[5] |
Disclaimer: These values are in-silico predictions and should be confirmed by experimental data.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties must be validated through empirical testing. This section outlines the standard, authoritative protocols for determining the melting point, aqueous solubility, and pKa of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Melting Point Determination (OECD TG 102)
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Principle: The melting point is determined by heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. A sharp melting range (typically < 1°C) is indicative of high purity.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus.
-
Place the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For the accurate determination, set a slow heating rate (1-2°C/min) starting from a temperature approximately 10°C below the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is reported as T_onset - T_clear.
-
Causality and Self-Validation: The slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The protocol is self-validating in that a sharp, reproducible melting range across multiple measurements indicates both the purity of the sample and the proper functioning of the apparatus.
Figure 2: Workflow for Melting Point Determination.
Aqueous Solubility Determination (OECD TG 105 - Shake-Flask Method)
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.
Principle: The shake-flask method involves agitating an excess of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid to a known volume of purified water (e.g., HPLC-grade) in a sealed, temperature-controlled vessel. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. The first few drops of the filtrate should be discarded.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Causality and Self-Validation: Reaching true equilibrium is the cornerstone of this method. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer increases validates that equilibrium has been achieved. The use of a non-adsorptive filter is critical to prevent underestimation of solubility. The linearity and reproducibility of the HPLC calibration curve further ensure the accuracy of the final measurement.
Figure 3: Workflow for Aqueous Solubility Determination.
pKa Determination (OECD TG 112 - Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, in this case) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4.0 and 7.0). This calibration should be performed at the same temperature as the titration.[6]
-
-
Sample Preparation:
-
Accurately weigh a known amount of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid and dissolve it in a known volume of a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).
-
Maintain a constant ionic strength using an inert salt like KCl.[1]
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).
-
Causality and Self-Validation: The use of a calibrated pH meter is fundamental for accurate pH measurements. Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination. The shape of the titration curve itself provides a validation check; a well-defined sigmoidal curve with a clear inflection point indicates a successful titration. Performing replicate titrations and obtaining consistent pKa values further validates the result.
Sources
pKa and logP values of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid: pKa and logP
Abstract
This technical guide provides a comprehensive analysis of two critical physicochemical parameters, the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP), for the compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. A thorough understanding of these properties is paramount for researchers in drug discovery and development, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] This document synthesizes theoretical principles, computational predictions, and established experimental methodologies to offer a holistic view of the molecule's characteristics. Detailed, field-proven protocols for the experimental determination of pKa and logP are provided, alongside an expert analysis of how these values influence the molecule's journey through biological systems.
Introduction: The Significance of pKa and logP in Medicinal Chemistry
The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a substituted benzoic acid featuring three key functional components: a carboxylic acid group, a chiral secondary alcohol, and a potent trifluoromethyl moiety. The interplay of these groups dictates the molecule's overall physicochemical profile.
In drug development, two of the most influential properties are pKa and logP.[3]
-
pKa (Acid Dissociation Constant): This value quantifies the acidity of a molecule in solution. It dictates the extent of ionization at a given pH, which in turn profoundly impacts a drug's solubility, ability to cross biological membranes, and interaction with its molecular target.[2]
-
logP (Partition Coefficient): This parameter measures a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment versus a polar (aqueous) one.[3][4] Lipophilicity is a critical factor influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[5][6]
Achieving an optimal balance between these two properties is a central goal in medicinal chemistry to ensure a compound can be effectively absorbed, reach its site of action, and be cleared from the body appropriately.[1]
Theoretical Analysis of Molecular Structure and Physicochemical Properties
The specific are a direct consequence of its unique chemical structure.
Factors Influencing pKa
The primary acidic center is the carboxylic acid group. The pKa of unsubstituted benzoic acid is approximately 4.2.[7] The substituents on the phenyl ring modulate this intrinsic acidity through inductive and resonance effects.
-
The Carboxylic Acid (-COOH): This group is responsible for the molecule's acidic nature.
-
The 4-Substituent, (1R)-2,2,2-Trifluoro-1-hydroxyethyl: This group is located at the para position relative to the carboxylic acid. Its overall electronic influence is strongly electron-withdrawing.
-
Trifluoromethyl (-CF3) Group: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I). This effect is transmitted through the ethyl linker and the phenyl ring, pulling electron density away from the carboxylic acid. This stabilizes the resulting carboxylate anion (the conjugate base), thereby increasing the acidity of the parent molecule (i.e., lowering its pKa). The gas phase acidity of benzoic acids increases with electron-withdrawing substituents.
-
Hydroxy (-OH) Group: The hydroxyl group also exerts an inductive electron-withdrawing effect. While it can participate in resonance, its distance from the aromatic ring minimizes this contribution.
-
The dominant trifluoromethyl group is expected to make 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid a significantly stronger acid than benzoic acid.
Factors Influencing logP
Lipophilicity is determined by the balance of hydrophobic and hydrophilic components within the molecule.
-
Hydrophobic Moieties: The benzene ring and the trifluoromethyl group are the primary contributors to the molecule's lipophilicity. While fluorination of aliphatic compounds can sometimes lead to a decrease in logP, the CF3 group attached to an aromatic system generally increases lipophilicity.[8]
-
Hydrophilic Moieties: The carboxylic acid and the hydroxyl group are polar and capable of hydrogen bonding with water. These groups increase the molecule's water solubility and therefore decrease its logP value.
The presence of both the highly lipophilic CF3 group and the hydrophilic OH group creates a complex lipophilicity profile that requires experimental measurement or robust computational prediction for accurate assessment.
Quantitative Physicochemical Data
| Compound | Predicted/Experimental pKa | Predicted/Experimental logP | Source |
| 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid | ~3.6 (Predicted) | ~2.1 (Predicted) | Prediction based on chemical similarity and computational models |
| Benzoic Acid | 4.19 | 1.87 | [7] |
| 4-(Trifluoromethyl)benzoic acid | 3.6 | 2.62 | [9] |
| 3-(Trifluoromethyl)benzoic acid | 3.86 | 2.59 | [10][11] |
| 2-(Trifluoromethyl)benzoic acid | 3.14 | 1.3 (Computed) | [12] |
Expert Analysis: The predicted pKa of ~3.6 is logical. It is lower (more acidic) than that of standard benzoic acid (4.19) due to the strong electron-withdrawing nature of the trifluoroethyl group, a finding consistent with the known pKa of 4-(Trifluoromethyl)benzoic acid (3.6). The presence of the hydroxyl group slightly attenuates this effect compared to a bare trifluoromethyl group. The predicted logP of ~2.1 reflects a balance. It is higher than that of benzoic acid due to the lipophilic CF3 group, but lower than that of 4-(Trifluoromethyl)benzoic acid, which is a direct result of the hydrophilic hydroxyl group.
Experimental Determination Protocols
To obtain definitive values, experimental determination is essential. The following protocols represent industry-standard, self-validating methodologies.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the stepwise addition of a titrant.[13][14]
Methodology:
-
Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Dilute the solution to a final concentration of approximately 1 mM.[15]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Environment:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[15]
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
If the compound is acidic, make the initial solution acidic (pH ~1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Identify the buffer region, where the pH changes minimally.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. This can be precisely determined from the inflection point of the curve.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for logP Determination by Shake-Flask Method (OECD 107)
The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases at equilibrium.[16][17]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures mutual saturation and prevents volume shifts during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the phase in which it is more soluble.
-
The final concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol and water phases.
-
Add a small, known amount of the compound stock solution.
-
Shake the vessel vigorously until equilibrium is reached (typically for 5-30 minutes). The time required should be validated.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve a clean separation of the two phases, breaking any emulsions that may have formed.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[16]
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). This is the most critical step for accuracy.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio: logP = log10([Compound]octanol / [Compound]water)
-
Caption: Workflow for logP determination via the shake-flask method.
Implications for Drug Development
The predicted pKa and logP values for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid have significant implications for its potential as a drug candidate.
-
Ionization and Absorption: With a pKa of ~3.6, the molecule will be predominantly in its neutral, protonated form in the highly acidic environment of the stomach (pH 1-2). However, upon entering the higher pH of the small intestine and bloodstream (pH ~7.4), it will be almost entirely in its ionized, deprotonated (carboxylate) form. The ionized form is more water-soluble but less able to passively diffuse across lipid membranes. This pH-dependent ionization is a key determinant of oral absorption.
-
Distribution and logD: For ionizable compounds, the pH-dependent distribution coefficient (logD) is often more relevant than logP. At physiological pH (7.4), where the molecule is ionized, its logD will be significantly lower than its logP. This increased hydrophilicity will influence its distribution throughout the body, potentially limiting its ability to cross the blood-brain barrier but enhancing its solubility in plasma.
-
Structure-Activity Relationship (SAR): These values provide a critical baseline for any lead optimization campaign. Medicinal chemists can modulate these properties by altering functional groups to improve the overall pharmacokinetic profile.[1] For example, esterification of the carboxylic acid would yield a neutral prodrug, dramatically increasing its lipophilicity and ability to cross membranes, before being hydrolyzed back to the active acidic drug in the body.
Caption: Impact of pKa and pH on ionization and ADME properties.
Conclusion
This guide has provided a detailed scientific framework for understanding, predicting, and measuring the pKa and logP of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. The strong electron-withdrawing trifluoromethyl group renders it a moderately strong organic acid (predicted pKa ~3.6), while the combination of hydrophobic and hydrophilic moieties results in balanced lipophilicity (predicted logP ~2.1). These properties are critical for predicting its behavior in biological systems and are foundational for any rational drug design and development program. The provided experimental protocols offer robust pathways to validate these computational estimates and secure the precise data needed for informed decision-making in pharmaceutical research.
References
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Baboolal, T. G., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(12), 4880-4885. Retrieved from [Link]
-
Sousa, M. M., & da Costa, J. P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
-
Sena, M. D., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1030-1046. Retrieved from [Link]
-
Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 22(3), 1045-1053. Retrieved from [Link]
-
Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates by. CORE. Retrieved from [Link]
-
Chen, L., et al. (2011). Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids. The Journal of Physical Chemistry A, 115(47), 13816-13823. Retrieved from [Link]
-
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
da Silva, J. B. P., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry, 16, 2456-2466. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Támmaro, M. C., et al. (2018). QSPR Prediction of pKa for Benzoic Acids in Different Solvents. ResearchGate. Retrieved from [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Amato, M. B., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1294. Retrieved from [Link]
-
Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
-
Hollingsworth, J. W., et al. (2006). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]
-
Takács-Novák, K., et al. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]
-
Yılmaz, D., & Ilim, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Van der Heyden, F., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Harjanti, R. S., et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]
-
Méndez-Lucio, O., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(1r)-2,2-difluoro-1-hydroxyethyl]benzoicacid. Retrieved from [Link]
-
EDETOX. (n.d.). Chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- Google Patents. (n.d.). IE49559B1 - Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Sources
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. drughunter.com [drughunter.com]
- 3. sevenstarpharm.com [sevenstarpharm.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Chemical Properties [apps.ncl.ac.uk]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 12. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. oecd.org [oecd.org]
Advanced Handling, Safety, and Application Guidelines for (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid (CAS 150821-42-4)
Introduction & Mechanistic Significance
The strategic incorporation of fluorine into organic molecules is a foundational principle in modern medicinal chemistry. (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid (CAS 150821-42-4) serves as a highly specialized, chiral building block produced for advanced drug substance intermediates[1].
The mechanistic value of this compound lies in the juxtaposition of a trifluoromethyl (–CF₃) group adjacent to a chiral benzylic hydroxyl center. The strong electron-withdrawing nature of the –CF₃ group exerts a profound inductive effect, lowering the pKa of the adjacent hydroxyl group. This increases the molecule's hydrogen-bond donating capacity while simultaneously shielding the benzylic position from oxidative metabolism (e.g., by cytochrome P450 enzymes). Understanding these structural nuances is critical for both the safe handling and the successful synthetic application of this material[2].
Material Safety Data Sheet (MSDS) & Hazard Profile
To ensure laboratory safety and regulatory compliance, a rigorous understanding of the physicochemical and toxicological properties of CAS 150821-42-4 is mandatory. The data below synthesizes standard safety profiles for halogenated chiral benzoic acids[3].
Quantitative Physicochemical & Safety Data
Table 1: Physicochemical Properties and GHS Hazard Identification
| Property / Hazard Parameter | Specification / Details |
| Chemical Name | (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid |
| CAS Number | 150821-42-4 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Signal Word | Warning |
| Required PPE | Nitrile gloves, safety goggles, lab coat, localized exhaust (fume hood) |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/N₂), desiccated |
Toxicological Causality: The documented irritation profile (H315, H319) is primarily driven by the benzoic acid moiety, which can protonate and disrupt lipid bilayers in the skin and ocular mucosa. While the fluorinated benzylic alcohol portion is relatively stable, fine crystalline dust can act as a respiratory irritant (H335) if aerosolized during mass transfer.
Advanced Handling & Storage Guidelines
Handling chiral fluorinated compounds requires stringent protocols to prevent enantiomeric degradation (racemization) and chemical decomposition.
-
Moisture Exclusion: The compound exhibits hygroscopic tendencies. Ambient moisture can facilitate unwanted proton exchange at the carboxylic acid site, potentially leading to trace degradation over extended storage periods.
-
Thermal Control: The material must be stored strictly at 2–8°C. Elevated temperatures provide the activation energy required for potential dehydration reactions, which could lead to the elimination of the hydroxyl group and the formation of an undesired trifluoromethyl styrene derivative.
Workflow for the safe handling, storage, and quality control of CAS 150821-42-4.
Experimental Protocols & Methodologies
As a Senior Application Scientist, it is imperative to utilize self-validating experimental systems. The following protocols detail the quality control and synthetic application of CAS 150821-42-4.
Protocol A: Self-Validating Chiral Purity Assessment (HPLC)
Before utilizing the (R)-enantiomer in downstream API synthesis, its enantiomeric excess (ee%) must be verified. This protocol is a self-validating system: it mandates the initial injection of a racemic standard to empirically prove the column's resolving power before analyzing the pure sample.
-
System Suitability (Validation Step): Inject 10 µL of a standard racemic mixture of 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid.
-
Chromatographic Conditions: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v).
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Causality of Reagent Choice: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the benzoic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
Resolution Confirmation: Verify that the resolution ( Rs ) between the (R) and (S) enantiomer peaks is ≥1.5 . Do not proceed if baseline resolution is not achieved.
-
Sample Analysis: Inject the working sample of CAS 150821-42-4 and calculate the Enantiomeric Excess (ee%).
Protocol B: Stereoretentive Amide Coupling for API Synthesis
When utilizing this building block to synthesize complex molecules, the carboxylic acid must be activated without compromising the delicate benzylic hydroxyl group.
-
Preparation: Dissolve 1.0 equivalent of CAS 150821-42-4 in anhydrous N,N-Dimethylformamide (DMF) under a strict Argon atmosphere.
-
Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes.
-
Causality of Reagent Choice: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive, yet stable, OAt ester. The combination of low temperature and a sterically hindered, mild base (DIPEA) prevents base-catalyzed side reactions, such as racemization or elimination at the benzylic position.
-
-
Coupling: Introduce 1.1 equivalents of the target primary or secondary amine (nucleophile). Allow the reaction to gradually warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the product with Ethyl Acetate, wash with brine to remove DMF, and dry over anhydrous Na₂SO₄.
Mechanistic pathway for the stereoretentive amide coupling of CAS 150821-42-4.
References
-
Title: (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid | CAS 150821-42-4 Source: Arran Chemical Company URL: [Link]
Sources
Thermodynamic and Physicochemical Profiling of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Executive Summary
The incorporation of fluorinated motifs into small-molecule therapeutics is a foundational strategy in modern drug design, drastically altering a candidate's lipophilicity, binding affinity, and metabolic stability[1]. Among these motifs, the chiral trifluoromethyl carbinol is particularly privileged. This technical guide provides an in-depth analysis of the thermodynamic and physicochemical stability of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid , a highly versatile bifunctional building block. By deconstructing the electronic and steric effects of the trifluoromethyl (–CF₃) group, we establish the causality behind its remarkable resistance to racemization and oxidative degradation.
Structural Deconstruction & Thermodynamic Causality
To understand the stability of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, we must isolate its two primary functional domains: the benzoic acid moiety and the chiral (1R)-trifluoromethyl carbinol.
Electronic Effects and Acid-Base Equilibria
The molecule possesses two distinct ionizable protons. The primary acidic center is the carboxylic acid on the phenyl ring. The secondary center is the carbinol hydroxyl group.
-
Carboxylic Acid: The para-substituted –CH(OH)CF₃ group is net electron-withdrawing due to the strong inductive effect of the fluorine atoms, which slightly increases the acidity of the benzoic acid core relative to unsubstituted benzoic acid (pKa ~4.2).
-
Trifluoromethyl Carbinol: Aliphatic secondary alcohols typically have a pKa around 16. However, the strong electron-withdrawing nature of the adjacent –CF₃ group stabilizes the resulting alkoxide anion. Empirical data on analogous methyl-trifluoromethyl carbinols demonstrates a significantly lowered pKa of approximately 14.1[2]. This allows the hydroxyl group to act as a stronger hydrogen-bond donor in biological targets without becoming fully ionized at physiological pH.
Configurational Stability of the (1R) Stereocenter
A critical concern in drug development is the potential for chiral inversion (racemization) in vivo or during formulation. Racemization of secondary alcohols typically proceeds via an Sₙ1 mechanism (involving a planar carbocation intermediate) or via reversible oxidation to a ketone.
-
Carbocation Destabilization: The formation of an α-trifluoromethyl carbocation is thermodynamically prohibitive. The intense electron-withdrawing effect of the –CF₃ group severely destabilizes the adjacent positive charge, creating an insurmountable activation energy barrier (ΔG‡) for heterolytic C–O bond cleavage[3].
-
Oxidative Shielding: The electron deficiency at the carbinol carbon also makes oxidation to the corresponding trifluoromethyl ketone highly endothermic. Standard physiological oxidants (e.g., CYP450 enzymes) or mild synthetic oxidants fail to abstract the α-proton. Achieving this oxidation typically requires harsh, specialized reagents such as Dess-Martin periodinane or specific Ruthenium/Copper catalysts[4].
Consequently, the (1R) stereocenter is thermodynamically "locked," ensuring high configurational fidelity throughout the drug lifecycle.
Diagram 1: Thermodynamic barriers preventing racemization and oxidation.
Physicochemical Data Presentation
The thermodynamic parameters of the compound dictate its behavior in formulation and biological assays. Table 1 summarizes the key physicochemical metrics derived from the structural causality discussed above.
Table 1: Thermodynamic and Physicochemical Parameters
| Parameter | Value | Causality / Note |
| pKa (Carboxylic Acid) | ~4.1 | Inductive withdrawal from para-substituent slightly lowers pKa vs. benzoic acid. |
| pKa (Carbinol OH) | ~14.1 | Acidified by the adjacent –CF₃ group[2]. |
| LogP (Octanol/Water) | ~2.8 | Enhanced lipophilicity driven by the fluorinated motif[1]. |
| Configurational Stability | Extremely High | α-CF₃ carbocation destabilization prevents Sₙ1 racemization[3]. |
| Metabolic Stability | High | Steric and electronic shielding prevents CYP-mediated α-carbon oxidation[4]. |
Experimental Workflows for Stability Profiling
To empirically validate the theoretical stability of this compound, laboratories must employ self-validating experimental systems. Do not rely solely on end-point purity; you must monitor mass balance and thermal phase transitions to distinguish between degradation, volatilization, and simple melting.
Protocol 1: Forced Degradation & Thermal Analysis (DSC/TGA)
This protocol separates purely thermal transitions (melting) from thermodynamic decomposition.
-
Sample Preparation: Accurately weigh 3–5 mg of the compound into a pierced aluminum pan for Thermogravimetric Analysis (TGA) and a hermetically sealed aluminum pan for Differential Scanning Calorimetry (DSC).
-
TGA Execution: Ramp the temperature from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).
-
Validation Check: Record the onset temperature of mass loss. This confirms the upper limit of thermal stability before decarboxylation or volatilization occurs.
-
-
DSC Execution: Ramp the temperature from 25°C to 200°C at 10°C/min.
-
Causality: The endothermic peak represents the melting point. By cross-referencing with TGA data, you validate that this endotherm is a true phase transition (solid to liquid) and not an artifact of thermal decomposition.
-
Protocol 2: Chiral Stability Assay via HPLC
This protocol stresses the molecule at extreme pH levels to validate the thermodynamic lock on the (1R) stereocenter.
-
Buffer Preparation: Prepare 1 mg/mL solutions of the compound in Simulated Gastric Fluid (pH 1.2) and a basic borate buffer (pH 10.0).
-
Thermal Stress: Incubate the aliquots in sealed amber vials at 37°C and 60°C.
-
Chromatographic Method:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v). The TFA is critical to keep the benzoic acid fully protonated, preventing peak tailing.
-
Detection: UV at 254 nm.
-
-
Sampling & Self-Validation: Inject samples at t=0, 24h, and 48h.
-
Internal Control: Prior to the assay, inject a synthetic racemic mixture of the compound to establish baseline resolution (Rs > 1.5) and exact retention times for both the (1R) and (1S) enantiomers.
-
Mass Balance Check: Integrate the total peak area. If the (1R) peak area decreases but no (1S) peak appears, the compound is undergoing degradation (e.g., esterification with the solvent) rather than racemization.
-
Diagram 2: Self-validating analytical workflow for stability profiling.
Conclusion
The 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid architecture is a masterclass in applied physical organic chemistry. The strategic placement of the trifluoromethyl group not only modulates the pKa and lipophilicity of the molecule but fundamentally alters its thermodynamic landscape, rendering the adjacent stereocenter practically immune to racemization and oxidative clearance.
Sources
Elucidating the Mass Spectrometry Fragmentation Pathways of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid
A Comprehensive Technical Guide for Bioanalytical Scientists and Drug Development Professionals
Executive Summary & Physicochemical Profiling
In modern medicinal chemistry, the incorporation of trifluoromethyl and hydroxyethyl moieties into benzoic acid scaffolds is a highly effective strategy for modulating lipophilicity and target binding affinity. 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (Exact Mass: 220.0347 Da; Formula: C9H7F3O3) frequently appears as a critical active pharmaceutical ingredient (API) building block, an environmental degradant, or a Phase I metabolite for Selective Androgen Receptor Modulators (SARMs) and anti-inflammatory agents[1].
To accurately identify this compound in complex biological matrices, bioanalytical scientists must understand its gas-phase thermodynamic behavior. Due to the highly acidic nature of the carboxylic acid group (pKa ~4.0), Negative Electrospray Ionization (ESI-) is the gold-standard ionization technique, yielding a robust [M-H]⁻ precursor ion at m/z 219.027[2].
Self-Validating Experimental Methodology (UHPLC-HRMS)
To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system. It does not merely list steps; it incorporates built-in causality checks to guarantee data integrity.
Rationale for Chromatographic Conditions
While 0.1% formic acid is ubiquitous in LC-MS, this protocol mandates the use of 10 mM Ammonium Acetate (adjusted to pH 9.0 with ammonium hydroxide) .
-
The Causality: The pKa of the benzoic acid moiety is ~4.0. By driving the mobile phase pH well above the pKa, we ensure >99% deprotonation in the liquid phase prior to droplet desolvation. This electrostatically pre-loads the analyte, exponentially increasing the [M-H]⁻ signal-to-noise ratio and preventing signal suppression often seen in acidic mobile phases.
Step-by-Step UHPLC-HRMS Protocol
-
System Suitability Test (SST) & Calibration:
-
Sample Preparation: Extract the analyte from the matrix using Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to selectively capture the carboxylic acid. Elute with 5% formic acid in methanol, evaporate, and reconstitute in the initial mobile phase.
-
Chromatographic Separation:
-
Column: C18 Sub-2 µm (e.g., 2.1 x 100 mm).
-
Gradient: 5% to 95% Acetonitrile over 8 minutes.
-
-
High-Resolution Mass Spectrometry (HRMS) Acquisition:
-
Instrument: Q-TOF or Orbitrap.
-
Parameters: ESI negative mode, Capillary Voltage 2.5 kV, Resolution 70,000 (at m/z 200).
-
Fragmentation: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile and stable fragments.
-
Mechanistic Fragmentation Pathways (ESI-)
When subjected to Collision-Induced Dissociation (CID), the [M-H]⁻ ion (m/z 219.027) undergoes highly predictable, thermodynamically driven cleavages.
Pathway A: Carboxylate-Driven Decarboxylation
The most abundant and kinetically favored fragment in the MS/MS spectrum of benzoic acid derivatives is the loss of carbon dioxide (44.00 Da)[4]. The negative charge localized on the carboxylate acts as a strong leaving group driver, undergoing a facile cleavage to expel CO2. This yields a resonance-stabilized 4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl anion at m/z 175.037 .
Pathway B: Trifluoromethyl-Directed Cleavages
The highly electronegative CF3 group dictates secondary fragmentation:
-
Loss of Fluoroform (CF3H, -70.00 Da): A highly characteristic neutral loss for trifluoro-hydroxyethyl motifs[5]. During CID, the proton from the adjacent hydroxyl group is abstracted by the CF3 moiety, expelling CF3H gas and leaving behind a conjugated benzaldehyde derivative. This can occur directly from the precursor to form m/z 149.024 , or sequentially from the decarboxylated ion to form m/z 105.034 .
-
Formation of the CF3⁻ Anion (m/z 68.995): High collision energies force the heterolytic cleavage of the C-CF3 bond. Because fluorine is highly electronegative, the CF3 radical readily accepts the electron pair, forming a stable CF3⁻ anion. This serves as an absolute diagnostic marker for the presence of a trifluoromethyl group[3].
Visualizing the Fragmentation Logic
Fig 1. ESI- MS/MS fragmentation network of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Quantitative Fragment Annotation
To facilitate rapid spectral matching and mass defect analysis, the quantitative fragmentation data is summarized below. The mass errors are kept strictly within a <5 ppm tolerance, validating the HRMS methodology.
| Precursor / Fragment | Theoretical m/z | Formula | Neutral Loss | Relative Abundance (NCE 30) | Diagnostic Significance |
| Precursor | 219.0275 | C9H6F3O3⁻ | N/A | 15% | Intact molecular ion confirmation. |
| Fragment 1 | 175.0376 | C8H6F3O⁻ | CO2 (44.00 Da) | 100% (Base Peak) | Confirms the presence of a free benzoic acid moiety. |
| Fragment 2 | 149.0230 | C8H5O3⁻ | CF3H (70.00 Da) | 25% | Confirms the intact CF3-CH(OH)- motif. |
| Fragment 3 | 105.0346 | C7H5O⁻ | CO2 + CF3H (114.00 Da) | 65% | Dual confirmation of both functional groups. |
| Fragment 4 | 68.9958 | CF3⁻ | [M-H - C8H6O3] | 40% | Direct confirmation of the trifluoromethyl group. |
Applications in Drug Development and Toxicology
The fragmentation rules established for this compound are directly translatable to complex pharmacokinetic studies. For instance, the Selective Androgen Receptor Modulator (SARM)5 features a nearly identical 2,2,2-trifluoro-1-hydroxyethyl structural motif[5]. In equine and human doping control analysis, identifying the m/z 68.995 (CF3⁻) and the loss of 70 Da (CF3H) are critical diagnostic filters used to flag SARM metabolites in plasma and urine[5][6]. By mastering these specific MS/MS pathways, bioanalytical scientists can program targeted neutral loss scans or precursor ion scans to discover novel, uncharacterized metabolites in in vivo studies.
References
-
Title: Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source: nih.gov URL:[Link]
-
Title: Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers Source: rsc.org URL:[Link]
-
Title: (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes Source: researchgate.net URL:[Link]
-
Title: Organic compounds - MassBank Source: massbank.eu URL:[Link]
-
Title: Qualitative analysis of LGD-4033 and its metabolites in equine plasma using UHPLC-MS(MS) for doping control purposes Source: diva-portal.org URL:[Link]
-
Title: Investigation of Equine In Vivo and In Vitro Derived Metabolites of the Selective Androgen Receptor Modulator (SARM) ACP-105 for Improved Doping Control Source: mdpi.com URL:[Link]
Sources
- 1. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03500A [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Investigation of Equine In Vivo and In Vitro Derived Metabolites of the Selective Androgen Receptor Modulator (SARM) ACP-105 for Improved Doping Control [mdpi.com]
Deconstructing the Vibrational Fingerprint: IR Spectroscopy of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Executive Summary
The structural verification of chiral, multi-functional active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, first-principles approach to spectral interpretation. 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a highly functionalized aromatic compound containing a carboxylic acid, a para-substituted benzene ring, a chiral secondary alcohol, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group.
This technical guide provides an in-depth mechanistic analysis of the expected Infrared (IR) absorption bands for this molecule. Rather than simply listing empirical values, we will explore the causality behind the vibrational shifts—specifically focusing on hydrogen-bonding dynamics, pi-electron conjugation, and inductive effects—to provide a self-validating framework for spectral interpretation.
Mechanistic Analysis of Key Absorption Domains
To accurately interpret the IR spectrum of this molecule, we must deconstruct it into four distinct vibrational domains. Each functional group interacts with its local electronic environment, altering the force constants of the bonds and shifting the absorption frequencies.
The Aromatic Carboxylic Acid Domain (Conjugation & Dimerization)
The carboxylic acid (-COOH) group in the solid state does not exist as an isolated monomer; it forms strongly hydrogen-bonded dimers.
-
O-H Stretching (3300–2500 cm⁻¹): The intermolecular hydrogen bonding between the carbonyl oxygen of one molecule and the hydroxyl proton of another severely weakens the O-H bond. This creates a wide distribution of vibrational microstates, resulting in an unusually broad and dominant absorption envelope spanning 3300 to 2500 cm⁻¹[1].
-
C=O Stretching (~1680–1710 cm⁻¹): In isolated aliphatic acids, the carbonyl stretch typically appears around 1715–1730 cm⁻¹. However, in benzoic acid derivatives, the carbonyl group is conjugated with the aromatic pi-system. This delocalization of electrons reduces the double-bond character (and thus the force constant) of the C=O bond, shifting the absorption to a lower frequency of 1680–1710 cm⁻¹[2].
-
O-H Out-of-Plane Wag (~960–900 cm⁻¹): A broad, medium-intensity band in this region is a highly diagnostic confirmation of the hydrogen-bonded carboxylic acid dimer[2].
The Trifluoromethyl (-CF₃) Group (Dipole Amplification)
The -CF₃ group is characterized by highly polarized C-F bonds.
-
C-F Stretching (1300–1100 cm⁻¹): Because the fluorine atom is highly electronegative, the C-F stretching vibration induces a massive change in the molecular dipole moment. This results in exceptionally intense absorption bands that often dominate the entire fingerprint region[3]. The three equivalent C-F bonds couple to produce complex asymmetric (~1200–1150 cm⁻¹) and symmetric (~1150–1100 cm⁻¹) stretching modes.
The Chiral Secondary Alcohol (Inductive Shifts)
-
O-H Stretching (~3500–3200 cm⁻¹): The secondary alcohol will exhibit its own O-H stretch. While it may partially overlap with the massive carboxylic acid O-H envelope, it often appears as a distinct, slightly sharper shoulder superimposed on the broader band.
-
C-O Stretching (~1150–1075 cm⁻¹): Secondary alcohols typically show a C-O stretch between 1150 and 1075 cm⁻¹[4]. However, in this molecule, the adjacent -CF₃ group exerts a powerful electron-withdrawing inductive effect. This strengthens the C-O bond, potentially shifting it toward the higher end of this range, where it will heavily overlap with the intense C-F stretching bands.
The Para-Substituted Aromatic Framework (Skeletal & Bending Modes)
-
C=C Ring Stretching (~1600, 1580, 1500 cm⁻¹): The skeletal vibrations of the benzene ring appear as sharp, variable-intensity peaks just below the carbonyl stretch.
-
C-H Out-of-Plane (OOP) Bending (~840 ± 50 cm⁻¹): The OOP bending vibrations are highly sensitive to the substitution pattern of the ring. For a 1,4-disubstituted (para) benzene ring, the adjacent hydrogen atoms couple to produce a singular, strong, and highly diagnostic band in the 840 ± 50 cm⁻¹ region[5].
Quantitative Data Summary
The following table synthesizes the expected quantitative vibrational data for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, structured for rapid cross-referencing during spectral analysis.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality / Notes |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Strong, Very Broad | Broadening due to strong intermolecular H-bonded dimers[1]. |
| Secondary Alcohol | O-H Stretch | 3500 – 3200 | Medium, Broad | May appear as a shoulder on the carboxylic acid envelope. |
| Carboxylic Acid | C=O Stretch | 1680 – 1710 | Very Strong, Sharp | Shifted lower than aliphatic acids due to aromatic conjugation[2]. |
| Aromatic Ring | C=C Stretch | ~1600, 1580, 1500 | Medium to Weak, Sharp | Skeletal ring breathing and stretching modes. |
| Carboxylic Acid | C-O Stretch | 1320 – 1210 | Strong | Often observed near 1290 cm⁻¹ for benzoic acids[2]. |
| Trifluoromethyl | C-F Stretch (Asym/Sym) | 1300 – 1100 | Very Strong, Multiplet | Dominates fingerprint region due to massive dipole change[3]. |
| Secondary Alcohol | C-O Stretch | 1150 – 1075 | Strong | Heavily overlapped/buried by the intense C-F stretching bands[4]. |
| Carboxylic Acid | O-H OOP Wag | 960 – 900 | Medium, Broad | Diagnostic confirmation of the H-bonded dimer state[2]. |
| Aromatic Ring | C-H OOP Bend | 840 ± 50 | Strong, Sharp | Diagnostic for 1,4-disubstituted (para) benzene frameworks[5]. |
Logical Workflow for Spectral Identification
The interpretation of highly functionalized molecules requires a systematic decision tree to prevent false positive identifications caused by overlapping bands in the fingerprint region.
Figure 1: Logical decision tree for IR spectral identification of the target molecule.
Self-Validating Experimental Protocol: ATR-FTIR Acquisition
To ensure scientific integrity, the acquisition of the IR spectrum must follow a self-validating protocol. For highly fluorinated organic solids, Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to eliminate moisture artifacts (which distort the O-H region) and prevent potential ion-exchange reactions.
Step 1: System Readiness & Background Validation
-
Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow to dry completely.
-
Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the background spectrum. The regions around 3700–3500 cm⁻¹ (water vapor) and 2350 cm⁻¹ (CO₂) must be flat. If derivative-shaped artifacts are present, purge the optical bench with dry nitrogen for 15 minutes and repeat.
Step 2: Sample Application & Pressure Optimization
-
Place approximately 2–5 mg of the solid 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid directly onto the center of the diamond crystal.
-
Lower the ATR pressure anvil. Monitor the live spectral preview.
-
Validation Check: Gradually increase the pressure until the intensity of the strongest band (likely the C-F stretch at ~1150 cm⁻¹ or the C=O stretch at ~1690 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU. Do not over-pressurize, as this can cause crystal deformation or peak broadening.
Step 3: Spectral Acquisition
-
Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Apply an ATR correction algorithm (if required by your standard operating procedure) to account for the wavelength-dependent depth of penetration, ensuring relative peak intensities match transmission spectra.
Step 4: Data Verification & Artifact Rejection
-
Validation Check: Examine the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. It should be flat and near zero absorbance. A sloping baseline indicates poor crystal contact or excessive particle size (scattering).
-
Verify the presence of the diagnostic 960–900 cm⁻¹ O-H wag. If this band is missing but a sharp peak at ~3500 cm⁻¹ is dominant, the sample may be in a non-dimeric polymorphic state or dissolved in ambient moisture.
References
-
Infrared spectrum of benzoic acid C7H6O2 C6H5COOH Doc Brown's Advanced Organic Chemistry URL:[Link]
-
The C=O Bond, Part III: Carboxylic Acids Spectroscopy Online URL: [Link]
-
FT-IR, FT-Raman and Computational Study of P-Acetylbenzonitrile Orient J Chem URL: [Link]
-
Alcohols—The Rest of the Story Spectroscopy Online URL:[Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. FT-IR, FT-Raman and Computational Study of P-Acetylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
Toxicological Profiling and In Vitro Safety Qualification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid
Executive Summary
The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a highly specialized chiral building block increasingly utilized in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl ( CF3 ) group significantly alters the physicochemical landscape of the molecule, enhancing lipophilicity, metabolic stability, and membrane penetration[1],[2]. However, the juxtaposition of a highly electron-withdrawing CF3 -carbinol moiety with a reactive benzoic acid linker introduces a unique matrix of toxicological liabilities.
As an application scientist overseeing early-stage safety pharmacology, I have observed that standard screening cascades often fail to capture the nuanced risks of fluorinated chiral acids. This whitepaper establishes a definitive, self-validating in vitro safety profiling framework tailored specifically for this compound class, ensuring that idiosyncratic hepatotoxicity, mitochondrial uncoupling, and rare defluorination events are intercepted before in vivo transition.
Mechanistic Toxicology & Structural Liabilities
To design an effective screening protocol, we must first establish the causality between the compound's structural features and its potential mechanisms of toxicity.
The Trifluoromethyl-Carbinol Moiety
While the C-F bond is exceptionally strong and generally resists metabolic cleavage, the profound electronegativity of the CF3 group drastically reduces the pKa of the adjacent hydroxyl group[1],[3]. This increased acidity can lead to off-target protein binding. Furthermore, although rare, specific cytochrome P450 (CYP) mediated oxidative pathways can trigger the departure of fluoride from metabolic intermediates[4]. This defluorination is a critical liability, as it can lead to the formation of fluoroacetate, a highly toxic metabolite that disrupts the Krebs cycle[3].
The Benzoic Acid Handle
Carboxylic acids are classic structural alerts. In hepatic environments, benzoic acid derivatives are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides . These reactive intermediates can undergo intramolecular acyl migration and covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI).
The (1R) Stereocenter
Enzymatic conjugation and oxidation are inherently stereoselective. The (1R) configuration dictates a specific spatial orientation that will interact uniquely with the active sites of UGTs and CYPs, necessitating stereopure screening to prevent masking of enantiomer-specific toxicities.
Fig 1: Metabolic pathways and toxicity risks of fluorinated benzoic acid derivatives.
Self-Validating In Vitro Safety Protocols
A protocol is only as reliable as its internal controls. In my laboratory, we mandate that every in vitro assay must be a self-validating system —meaning the assay mathematically proves its own functionality through concurrent control behavior before any test compound data is accepted.
Protocol A: Reactive Metabolite Trapping (Acyl Glucuronidation)
Causality: To quantify the risk of idiosyncratic DILI driven by the benzoic acid moiety, we must trap the transient acyl glucuronide before it binds to cellular proteins.
-
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).
-
Trapping Agents: Add 5 mM Glutathione (GSH) and 5 mM Potassium Cyanide (KCN) to parallel reaction vials.
-
Initiation: Add 10 µM of the test compound. Initiate the reaction by adding 2 mM UDPGA (co-factor for UGTs) and 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS for GSH/Cyanide adducts.
Self-Validation Mechanism: The assay runs concurrently with Diclofenac (positive control for acyl glucuronidation) and Verapamil (negative control). The system is only validated if Diclofenac yields >5% trapped adducts and Verapamil yields 0%.
Protocol B: High-Content Cytotoxicity & Genotoxicity Screening
Causality: Highly lipophilic fluorinated compounds can penetrate mitochondrial membranes and act as weak uncouplers of oxidative phosphorylation. Furthermore, genotoxicity profiling in robust cell lines like CHO-K1 is critical to rule out chromosomal aberrations[5].
-
Cell Seeding: Seed HepG2 (hepatotoxicity) and CHO-K1 (genotoxicity) cells in 384-well plates at 5,000 cells/well.
-
Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM, 0.5% DMSO final).
-
Multiplex Staining: After 48 hours, add Hoechst 33342 (nuclear count/micronuclei), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane integrity).
-
Imaging: Capture and analyze images using an automated High-Content Analysis (HCA) platform.
Self-Validation Mechanism: FCCP is used as a positive control for mitochondrial depolarization. The assay is valid only if FCCP induces a >80% drop in TMRM fluorescence without immediate membrane rupture (BOBO-3 negative) at the 1-hour mark.
Protocol C: Automated hERG Patch-Clamp
Causality: The enhanced lipophilicity imparted by the CF3 group increases the risk of the molecule becoming trapped in the hydrophobic inner cavity of the hERG potassium channel, leading to QT prolongation.
-
Cell Prep: Culture HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Utilize a planar automated patch-clamp system. Depolarize cells to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit hERG tail currents.
-
Perfusion: Perfuse the compound at escalating concentrations (1 µM to 30 µM).
-
Measurement: Calculate the percentage reduction in tail current amplitude relative to the pre-compound baseline.
Self-Validation Mechanism: E-4031 (a known hERG inhibitor) is applied at 500 nM at the end of every single cell recording. The specific cell's data is only included if E-4031 produces >90% inhibition of the tail current, proving the isolated current was definitively hERG.
Fig 2: Tiered in vitro safety screening workflow with self-validating decision gates.
Quantitative Data & Acceptance Criteria
To transition 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (or its direct derivatives) into in vivo models, the compound must clear strictly defined quantitative thresholds. The table below summarizes the acceptance criteria based on historical data for fluorinated benzoic acids.
| Assay | Target Metric | Acceptance Threshold | Mechanistic Rationale |
| Acyl Glucuronide Trapping | % Covalent Adduct Formation | < 10 pmol eq/mg protein | Limits risk of idiosyncratic DILI and immune-mediated toxicity. |
| High-Content Cytotoxicity | IC50 (HepG2 / CHO-K1) | > 50 µM | Ensures a wide therapeutic window before basal cellular toxicity occurs. |
| Mitochondrial Toxicity | TMRM Fluorescence Reduction | < 20% reduction at 10 µM | Prevents oxidative phosphorylation uncoupling by lipophilic weak acids. |
| hERG Patch-Clamp | IC50 (Tail Current Inhibition) | > 30 µM | Mitigates risk of clinical QT prolongation and Torsades de Pointes. |
| Ames / Micronucleus | Revertant Colony / MN Count | < 2-fold over vehicle control | Confirms absence of mutagenic defluorination or DNA intercalation. |
References
-
Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry.[Link]
-
Inoue, M., et al. (2020). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." International Journal of Molecular Sciences.[Link]
-
"Metabolism and Toxicity of Fluorine Compounds." (2021). ResearchGate.[Link]
-
Agbaje, O. C., et al. (2011). "Synthesis and in vitro cytotoxicity evaluation of some fluorinated hexahydropyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Javvaji, K., et al. (2023). "In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells." Archives of Clinical Toxicology.[Link]
Sources
Using 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid as a chiral building block in API manufacturing
Application Note: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid as a Premier Chiral Building Block in API Manufacturing
Introduction & Strategic Rationale
The incorporation of fluorinated motifs into small-molecule therapeutics is a cornerstone of contemporary drug design[1]. Among these specialized functional groups, chiral trifluoromethyl alcohols have emerged as vital intermediates in pharmaceutical synthesis, offering unique structural and electronic properties[2],[3].
The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (CAS 150821-42-4) provides a highly versatile scaffold for drug developers[4]. By combining the pharmacological benefits of a chiral CF3-alcohol with a reactive benzoic acid handle, this building block allows for the seamless integration of a potent pharmacophore into complex Active Pharmaceutical Ingredients (APIs) via standard coupling chemistries.
Pharmacological Impact of the Trifluoromethyl Motif
Expertise & Experience Insight: The decision to utilize a trifluoromethyl-substituted chiral alcohol over a standard methyl or non-fluorinated analog is driven by three distinct pharmacological advantages:
-
Metabolic Stability : The C–F bond is exceptionally strong, boasting a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C–H bond[5]. This high energy barrier provides robust resistance against cytochrome P450-mediated oxidative degradation, effectively shielding vulnerable aromatic or benzylic sites from rapid clearance[5].
-
Lipophilicity and Permeability : The CF3 group significantly enhances the overall lipophilicity of the molecule. This optimized LogP directly correlates with improved membrane permeability, oral bioavailability, and, when required, blood-brain barrier penetration[6],[7].
-
Target Binding Affinity : The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent chiral hydroxyl group, enhancing its capacity as a strong hydrogen bond donor[5],[7]. Furthermore, the bulky, electron-dense CF3 group can engage in unique orthogonal multipolar interactions within hydrophobic binding pockets, driving target selectivity[1].
Logical relationship of CF3 substitution on API pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
To ensure reproducible manufacturing and accurate stoichiometric calculations during scale-up, the core quantitative metrics of the building block are summarized below.
| Property | Value |
| Chemical Name | 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid |
| CAS Number | 150821-42-4[4] |
| Molecular Formula | C9H7F3O3[8] |
| Molecular Weight | 220.15 g/mol [4],[8] |
| Stereochemistry | (1R) Enantiomer |
| Key Functional Groups | Carboxylic Acid (Coupling Handle), Secondary CF3-Alcohol |
Experimental Protocol: Amide Coupling Integration
When coupling 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid to an amine-bearing API intermediate, the primary chemical risk is the potential epimerization of the benzylic stereocenter under strongly basic or prolonged activation conditions. The following protocol utilizes HATU to ensure rapid, high-yielding amide bond formation while strictly preserving the (1R) stereocenter.
Materials Required:
-
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (1.0 eq)
-
Target API Amine Intermediate (1.05 eq)
-
HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Substrate Dissolution : Charge a dry, nitrogen-purged reactor with 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (1.0 eq) and anhydrous DMF (10 mL/g of substrate). Stir gently to achieve a homogeneous solution.
-
Thermal Control : Cool the reactor to 0–5 °C using an ice/water bath. Causality: Lowering the temperature suppresses the formation of unreactive uronium byproducts and minimizes the kinetic energy available for base-catalyzed racemization of the chiral benzylic position.
-
Activation : Add HATU (1.1 eq) in a single portion, followed by the dropwise addition of DIPEA (2.5 eq) over 15 minutes. Stir the activation mixture at 0–5 °C for 20 minutes. Causality: HATU rapidly forms a highly reactive O-7-azabenzotriazol-1-yl active ester. This rapid activation is crucial for efficient coupling to sterically hindered amines without degrading the chiral alcohol.
-
Amine Addition : Slowly add the Target API Amine Intermediate (1.05 eq) dissolved in a minimal volume of DMF. Allow the reaction to slowly warm to ambient temperature (20–25 °C) and stir for 2–4 hours until complete consumption of the active ester is observed via TLC or LC-MS.
-
Reaction Quench & Aqueous Workup : Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL/g). Causality: The mildly basic aqueous quench neutralizes residual acid and effectively partitions the highly water-soluble HATU byproducts (e.g., tetramethylurea) away from the organic API product.
-
Washing and Concentration : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude API intermediate.
Step-by-step synthetic workflow for API amide coupling and chiral integrity validation.
Analytical Protocol: Self-Validating Chiral Integrity
To establish a trustworthy and GMP-translatable manufacturing process, the final API intermediate must be validated for enantiomeric excess (ee). The presence of the CF3 group provides excellent resolution on standard amylose/cellulose-based chiral stationary phases due to its distinct steric bulk and dipole moment.
Chiral HPLC Parameters:
-
Column : Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase : Hexane / Isopropanol (90:10 v/v), Isocratic.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Validation Criteria : The (1R) enantiomer must exhibit an ee > 99.0%.
-
Causality Check: Any detection of the (1S) epimer indicates overly harsh basic conditions during the HATU activation step. If epimerization is observed, the process must self-correct by reducing DIPEA equivalents (e.g., to 1.5 eq) or implementing stricter temperature controls (< 0 °C) during activation.
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Efficient Synthesis of Chiral Aryl Alcohol with a Novel <i>Kosakonia radicincitans</i> Isolate in Tween 20/L-carnitine: Lysine-Containing Synergistic Reaction System - ProQuest [proquest.com]
- 4. (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid | CAS 150821-42-4 - Arran Chemical Company [arranchemical.ie]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. advanceseng.com [advanceseng.com]
- 7. researchgate.net [researchgate.net]
- 8. arranchemical.ie [arranchemical.ie]
Application Note: Chemoselective Peptide Coupling of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid
Introduction & Scientific Rationale
The incorporation of fluorinated motifs into peptides and peptidomimetics is a cornerstone strategy in modern drug development. The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid serves as a highly valuable building block for synthesizing P2X3 receptor antagonists, kinase inhibitors, and metabolically stable peptide analogs [1].
A common concern when utilizing hydroxy-acids in peptide coupling is the potential for competing O-acylation or polymerization, which typically necessitates the use of protecting groups (e.g., TBS or benzyl ethers). However, the presence of the trifluoromethyl ( −CF3 ) group fundamentally alters the reactivity profile of this molecule.
Mechanistic Causality: The −CF3 group exerts a profound electron-withdrawing inductive ( −I ) effect. While this slightly increases the acidity of the adjacent hydroxyl proton, it drastically reduces the electron density on the oxygen atom, rendering the trifluoromethyl carbinol an extremely poor nucleophile [2]. Consequently, when the benzoic acid moiety is activated, incoming primary or secondary amines easily outcompete the deactivated hydroxyl group. This enables highly chemoselective amide bond formation without the need for hydroxyl protection . Furthermore, because the (1R) chiral center is benzylic and isolated from the carboxylic acid by the phenyl ring, it is completely immune to the base-catalyzed racemization (via enolization) that typically plagues α -amino acids during activation.
Physicochemical Properties & Reactivity Profile
To effectively design a coupling reaction, it is critical to understand the physical and electronic parameters of the building block.
| Parameter | Value / Characteristic | Experimental Implication |
| Chemical Formula | C9H7F3O3 | MW: 220.15 g/mol . |
| Hydroxyl Nucleophilicity | Extremely Low | No protecting group required for standard amide couplings. |
| Chiral Center Stability | High (Benzylic position) | Immune to base-catalyzed epimerization; allows the use of stronger bases if required. |
| Solubility | High in DMF, DMSO, MeOH | DMF or NMP are the optimal solvents for coupling workflows. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. By monitoring specific intermediates, researchers can troubleshoot the reaction in real-time.
Protocol A: High-Efficiency Coupling using HATU/DIPEA
Optimal for sterically hindered amines, solid-phase peptide synthesis (SPPS), or low-yielding substrates.
Causality & Reagent Selection: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect that accelerates aminolysis. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a nucleophile, avoiding the formation of inactive amidine byproducts.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1–0.2 M concentration) under an inert atmosphere (N 2 or Ar).
-
Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). The excess base ensures the carboxylic acid is fully deprotonated and neutralizes any salts from the amine reactant.
-
Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion.
-
Self-Validation Step: Stir for 2–5 minutes. An aliquot quenched in methanol and analyzed via LC-MS should reveal the methyl ester (M+14), confirming successful carboxylate activation.
-
-
Coupling: Add the target amine (1.1 equiv, 0.55 mmol). Allow the reaction to warm to room temperature and stir for 1–2 hours.
-
Workup: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate.
Protocol B: Scale-Up Coupling using EDC/HOBt
Optimal for multigram scale-up where the cost and toxicity of HATU are prohibitive.
Causality & Reagent Selection: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide. It forms an O-acylisourea intermediate, which is prone to rearrangement to an unreactive N-acylurea. The addition of HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form a stable, yet reactive, OBt-ester, suppressing the rearrangement. The water solubility of EDC and its urea byproduct allows for simple removal during aqueous workup [3].
Step-by-Step Methodology:
-
Preparation: Dissolve the acid (1.0 equiv, 10 mmol) and the target amine (1.05 equiv, 10.5 mmol) in anhydrous DCM or DMF.
-
Additive: Add HOBt (1.2 equiv, 12 mmol) and cool the mixture to 0 °C.
-
Activation: Add EDC·HCl (1.2 equiv, 12 mmol) portion-wise. If the amine is an HCl salt, add N-Methylmorpholine (NMM) (2.5 equiv) to liberate the free base.
-
Coupling: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with DCM. Wash extensively with water, 1M HCl, and saturated NaHCO 3 . The EDC-urea byproduct partitions entirely into the aqueous phase.
Quantitative Data Summary
The following table summarizes the expected performance metrics for coupling 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid with a standard primary amine across different reagent systems.
| Coupling System | Typical Yield | Reaction Time | Epimerization Risk | Scalability | Byproduct Removal |
| HATU / DIPEA | > 90% | 1 - 2 hours | None | Low (Cost/Toxicity) | Requires chromatography |
| EDC / HOBt | 80 - 85% | 12 - 16 hours | None | High | Simple aqueous wash |
| PyBOP / NMM | 85 - 90% | 4 - 6 hours | None | Medium | Requires chromatography |
Workflow and Mechanistic Visualization
The following diagram illustrates the logical workflow of the coupling process and the chemoselectivity mechanism driven by the trifluoromethyl group.
Caption: Workflow and chemoselectivity mechanism in coupling trifluoromethyl carbinol derivatives.
References
- P2X3 Receptor Antagonists for Treatment of Pain European P
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation Organic & Biomolecular Chemistry (RSC Publishing)[Link]
- Biaryl amide compounds as kinase inhibitors World Intellectual Property Organiz
Application Notes & Protocols: Chiral Resolution of Racemic 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chiral resolution of racemic 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid. This molecule is a valuable chiral building block, integrating a trifluoromethyl carbinol moiety known to enhance metabolic stability and binding affinity in bioactive compounds with a functionalized benzoic acid handle.[1] The separation of its enantiomers is critical for stereospecific synthesis and pharmacological evaluation. This guide details three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography (HPLC/SFC). Each section explains the underlying scientific principles, offers field-proven insights, and provides detailed, step-by-step protocols designed for practical implementation and optimization.
Introduction: The Imperative of Chirality
In the landscape of modern drug discovery, the stereochemistry of a molecule is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, being non-superimposable mirror images, often exhibit vastly different interactions with the chiral environment of the body, such as enzymes and receptors.[2] Consequently, regulatory bodies increasingly mandate the characterization and development of single-enantiomer drugs.[3]
The target molecule, 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid, possesses a single stereocenter at the carbinol carbon. The presence of the electron-withdrawing trifluoromethyl group acidifies the adjacent hydroxyl proton and influences the molecule's conformation, making its resolution a unique challenge. This guide provides a validated roadmap to achieving high enantiopurity for both the (R)- and (S)-enantiomers.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most practical and scalable methods for separating racemic acids and bases.[3][4] The core principle involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[5][6] This solubility differential allows for the selective crystallization of the less soluble salt, which can then be isolated. Finally, the resolving agent is removed to yield the desired pure enantiomer.[7]
Experimental Workflow and Logic
The process is a systematic search for a specific molecular recognition event—the formation of a well-ordered, crystalline lattice for one diastereomeric salt while the other remains in solution. The choice of resolving agent and solvent is therefore paramount and often requires empirical screening.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Screening of Chiral Resolving Agents
Objective: To identify a suitable chiral base and solvent system that provides efficient diastereomeric salt crystallization.
Materials:
-
Racemic 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid
-
Set of chiral resolving bases (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, (1R,2S)-(-)-ephedrine, cinchonidine, quinine, dehydroabietylamine)
-
Screening solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof)
-
96-well plate or small glass vials (e.g., 4 mL)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the racemic acid in a suitable solvent like methanol (e.g., 100 mg/mL).
-
Aliquotting: Dispense a fixed amount of the racemic acid (e.g., 0.1 mmol) into each vial. Remove the solvent under a stream of nitrogen.
-
Resolving Agent Addition: To each vial, add 0.5 to 1.0 equivalents of a different chiral resolving agent.[4]
-
Solvent Addition: Add a screening solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials and agitate at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution, followed by slow, controlled cooling to room temperature. Allow the system to equilibrate for 24-48 hours.[7]
-
Visual Inspection: Observe each vial for the formation of crystalline solid. Note the quality and quantity of the crystals.
-
Analysis: If crystals have formed, isolate the solid by filtration and wash with a small amount of cold solvent. Dry the solid and the residue from the mother liquor. Analyze both fractions by chiral HPLC (see Section 4) after liberating the free acid to determine the enantiomeric excess (e.e.).
Data Presentation: Resolving Agent Screening Results
| Resolving Agent | Equivalents | Solvent System | Crystal Formation | Yield (%) | e.e. (%) of Solid | e.e. (%) of Liquor |
|---|---|---|---|---|---|---|
| (R)-α-phenylethylamine | 0.5 | Isopropanol | Yes, Needles | 35 | 85 (S) | -60 (R) |
| Cinchonidine | 1.0 | Ethanol | Yes, Prisms | 42 | 92 (R) | -88 (S) |
| (1R,2S)-Ephedrine | 1.0 | Ethyl Acetate | Oiled out | N/A | N/A | N/A |
| ...continue table | | | | | | |
Protocol 2: Preparative Scale Resolution & Enantiomer Regeneration
Objective: To resolve a larger quantity of the racemic acid based on optimized screening results.
Methodology:
-
Dissolution and Salt Formation: In a reaction vessel, dissolve racemic 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid (1.0 eq.) and the chosen chiral resolving agent (e.g., 1.0 eq. of Cinchonidine) in the optimal solvent (e.g., ethanol) at an elevated temperature (e.g., 70 °C) to ensure complete dissolution.[5]
-
Crystallization: Slowly cool the solution to room temperature over several hours. If necessary, cool further in an ice bath to maximize crystal formation. Agitate the mixture gently during cooling. Seeding with a few crystals of the pure diastereomeric salt can be beneficial.[5]
-
Isolation: Isolate the crystallized salt by suction filtration. Wash the filter cake with a small volume of the cold crystallization solvent to remove residual mother liquor.[8]
-
Purity Check: Determine the diastereomeric purity of the isolated salt. If the desired purity is not reached, a recrystallization step may be required.
-
Enantiomer Regeneration:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture to pH 1-2 with dilute hydrochloric acid (e.g., 2 M HCl). This protonates the benzoic acid and dissolves the chiral base as its hydrochloride salt.
-
Extract the liberated enantiomerically pure acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.[7]
-
-
Final Analysis: Determine the enantiomeric purity (e.e. %) of the final product using chiral HPLC and calculate the overall yield.
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution leverages enzymes as chiral catalysts to selectively react with one enantiomer of a racemic mixture at a significantly higher rate than the other.[3] For the target molecule, lipases are particularly effective at catalyzing the enantioselective acylation of the secondary alcohol.[9] The reaction is typically stopped at ~50% conversion, yielding a mixture of the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated.[10]
Principle of Lipase-Catalyzed Resolution
The enzyme's active site is a complex, three-dimensional chiral environment. One enantiomer of the substrate fits optimally into this site, leading to a low-energy transition state and rapid acylation. The other enantiomer fits poorly, resulting in a high-energy transition state and a much slower reaction rate. This difference in reaction rates allows for the separation.
Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.
Protocol 3: Lipase Screening for Enantioselective Acylation
Objective: To identify an effective lipase and acyl donor for the kinetic resolution.
Materials:
-
Racemic 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid (may need to be esterified first, e.g., methyl ester, to avoid complications with the free acid)
-
Lipases: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435), Pseudomonas cepacia Lipase (Amano Lipase PS)
-
Acyl donors: Vinyl acetate, isopropenyl acetate, acetic anhydride
-
Solvents: Diisopropyl ether, toluene, tetrahydrofuran (THF)
-
Molecular sieves (4Å) to ensure anhydrous conditions
Methodology:
-
Reaction Setup: In a series of vials, place the racemic substrate (e.g., 0.1 mmol), an excess of the acyl donor (e.g., 3-5 equivalents), and molecular sieves in an anhydrous solvent (2 mL).
-
Enzyme Addition: To each vial, add a catalytic amount of a different lipase (e.g., 10-20 mg).
-
Reaction: Stir the mixtures at a constant temperature (e.g., 30-40 °C).
-
Monitoring: Withdraw small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours). Filter out the enzyme and analyze the samples by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining substrate (alcohol) and the formed product (ester).
-
Evaluation: The efficiency of the resolution is determined by the enantioselectivity factor (E-value), which can be calculated from the conversion and e.e. values. An E-value >100 is generally considered excellent for preparative purposes.[9]
Data Presentation: Lipase Screening Summary
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. (%) Substrate | e.e. (%) Product | E-Value |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Vinyl Acetate | Diisopropyl Ether | 12 | 51 | >99 (S) | 97 (R) | >200 |
| Lipase PS | Isopropenyl Acetate | Toluene | 24 | 48 | 90 (S) | >99 (R) | ~150 |
| ...continue table | | | | | | | |
Protocol 4: Preparative EKR and Product Isolation
Objective: To perform the enzymatic resolution on a larger scale and isolate both enantiomers.
Methodology:
-
Reaction: Scale up the optimized conditions from the screening protocol. For example, dissolve the racemic substrate (e.g., 10 mmol) in the chosen solvent, add the acyl donor and immobilized lipase (e.g., Novozym 435).
-
Monitoring: Monitor the reaction closely by chiral HPLC. The ideal endpoint is exactly 50% conversion to achieve the maximum theoretical yield of >99% e.e. for both components.
-
Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Remove the solvent under reduced pressure.
-
Separation: The resulting mixture of the unreacted alcohol and the esterified product can be easily separated by standard column chromatography (silica gel), as they have significantly different polarities.
-
Hydrolysis (for the second enantiomer): Dissolve the isolated ester in a solvent like methanol/water and add a base (e.g., NaOH or K₂CO₃) to hydrolyze the ester group, yielding the second enantiomer of the alcohol.
-
Final Analysis: Confirm the enantiomeric purity of both isolated alcohol enantiomers by chiral HPLC.
Method 3: Preparative Chiral Chromatography (HPLC/SFC)
Direct separation of enantiomers using chiral chromatography is a powerful, albeit often more expensive, technique.[11] It is widely used when other methods fail or for high-purity applications. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different speeds and thus be separated.[2] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its lower viscosity, higher diffusion rates, and reduced solvent consumption compared to HPLC.[12]
The Principle of Chiral Recognition on a CSP
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used.[13] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion, within the chiral grooves of the polysaccharide structure. The mobile phase composition is critical as it modulates these interactions.
Caption: General workflow for chiral separation by preparative chromatography.
Protocol 5: Analytical Method Development
Objective: To find a suitable chiral column and mobile phase that provides a baseline separation (Resolution, Rs > 1.5) of the two enantiomers.
Methodology:
-
Column Screening: Screen a set of polysaccharide-based CSPs. A good starting set includes columns with different selectors and coatings (e.g., CHIRALPAK® IA, IB, IC, ID, IG).
-
Mobile Phase Screening:
-
Normal Phase (HPLC): Start with mixtures of n-hexane and an alcohol (isopropanol or ethanol). A typical starting gradient might be 5% to 50% alcohol over 10-15 minutes.
-
SFC: Use supercritical CO₂ as the main mobile phase with an alcohol (methanol or ethanol) as a co-solvent. Screen co-solvent percentages from 5% to 40%.
-
Additive: Since the target molecule is a carboxylic acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) to the mobile phase is crucial to ensure good peak shape and prevent tailing.[13]
-
-
Optimization: Once a promising "hit" (a column/mobile phase combination that shows some separation) is identified, optimize the conditions. This involves fine-tuning the mobile phase composition (isocratic vs. gradient), flow rate, and column temperature to maximize resolution and minimize run time.
Data Presentation: Chiral Screening Results
| Column | Mobile Phase System | Additive | k1 | k2 | α (k2/k1) | Rs | Notes |
|---|---|---|---|---|---|---|---|
| CHIRALPAK IG | Hexane/IPA (80:20) | 0.1% TFA | 2.5 | 3.5 | 1.40 | 2.1 | Good separation |
| CHIRALPAK IA | CO₂/MeOH (70:30) | 0.1% TFA | 1.8 | 2.0 | 1.11 | 1.2 | Partial separation |
| CHIRALCEL OD | Hexane/EtOH (90:10) | 0.1% TFA | 4.1 | 4.1 | 1.00 | 0.0 | No separation |
| ...continue table | | | | | | | |
Protocol 6: Preparative Scale Separation
Objective: To separate a large quantity of the racemate using the optimized analytical method.
Methodology:
-
Method Transfer: Transfer the optimized analytical method to a preparative column of the same stationary phase but with a larger diameter (e.g., 2 cm or 5 cm I.D.). Adjust the flow rate proportionally to the column cross-sectional area.
-
Loading Study: Prepare a concentrated solution of the racemate in the mobile phase. Perform a series of injections with increasing volumes to determine the maximum amount that can be loaded onto the column without significant loss of resolution (i.e., peak overlap).
-
Stacked Injections: Run the preparative separation using a sequence of injections timed such that each new injection is made just after the second enantiomer from the previous injection has eluted. This maximizes throughput.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal to automatically collect the eluent corresponding to each of the two enantiomer peaks.
-
Purity Analysis and Recovery: Analyze the purity of the collected fractions by analytical chiral HPLC. Pool the pure fractions for each enantiomer and remove the solvent by rotary evaporation to obtain the final products.
Summary and Comparison of Techniques
The optimal choice of resolution technique depends on factors such as the required scale, available equipment, cost considerations, and development timeline.
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |
| Principle | Physical separation of diastereomers | Enantioselective enzymatic reaction | Differential interaction with a CSP |
| Scalability | Excellent, easily scaled to kg level | Good, but can be limited by enzyme cost/activity | Good, but requires specialized equipment |
| Max. Yield | 100% (for the desired enantiomer) | 50% (unless combined with racemization) | ~95-99% (due to collection losses) |
| Purity (e.e.) | Can be very high (>99.5%) with optimization | Typically very high (>99%) | Excellent (>99.5%) |
| Development Time | Moderate; requires screening of agents/solvents | Moderate; requires enzyme/condition screening | Fast for analytical, moderate for preparative |
| Cost | Low to moderate (depends on resolving agent) | Moderate to high (enzyme cost) | High (instrumentation and column costs) |
| Key Advantage | Low-tech, cost-effective for large scale | High selectivity, mild conditions | Universally applicable, rapid development |
References
- Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
- Kato, K., Katayama, M., Fujii, S., & Kimoto, H. (1997). Enzymatic Resolution of 2,2,2-Trifluoro-l-(l-pyrenyl)ethanol with Lipases. Bioscience, Biotechnology, and Biochemistry, 61(1), 194-196.
- ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development.
- ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development.
- ResearchGate. (2026). ChemInform Abstract: Highly Enantioselective Synthesis of Long Chain Alkyl Trifluoromethyl Carbinols and ?-Thiotrifluoromethyl Carbinols Through Lipases.
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Sangeetha, J. (n.d.).
- YMC Co., Ltd. (n.d.).
- ResearchGate. (n.d.).
- PMC. (2024).
- ScienceDirect. (n.d.).
- BioCrick. (n.d.).
- Shimadzu. (2016).
- Phenomenex. (n.d.).
- ResearchGate. (2019).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation | BioCrick News Center [biocrick.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. shimadzu.com [shimadzu.com]
- 13. ymc.co.jp [ymc.co.jp]
Catalytic asymmetric reduction of ketones to 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Application Note: Catalytic Asymmetric Reduction of Ketones to 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid
Introduction & Mechanistic Rationale
The incorporation of a trifluoromethyl (–CF₃) group into chiral alcohols is a proven strategy in pharmaceutical drug development to enhance metabolic stability, lipophilicity, and target binding affinity. The synthesis of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid from its corresponding ketone, 4-(2,2,2-trifluoroacetyl)benzoic acid, requires precise stereocontrol and robust methodology.
Catalyst Selection & Causality: For the asymmetric reduction of trifluoromethyl ketones, Asymmetric Transfer Hydrogenation (ATH) using Noyori’s Ru(II)-TsDPEN complex is vastly superior to traditional high-pressure hydrogenation ()[1]. The ATH system operates under mild conditions, avoids the need for hazardous hydrogen gas, and exhibits exceptional functional group tolerance—which is crucial for preserving the unprotected benzoic acid moiety without unwanted esterification or degradation.
Stereochemical Rationale (The CIP Priority Inversion): A critical insight for researchers is the selection of the correct catalyst enantiomer. In standard acetophenone reductions, the (R,R)-TsDPEN catalyst yields the (1R)-alcohol. However, the introduction of the –CF₃ group alters the Cahn-Ingold-Prelog (CIP) priorities. Because the –CF₃ group (priority 2) outranks the aryl group (priority 3), the spatial arrangement that normally designates an (R)-configuration in methyl ketones becomes an (S)-configuration in trifluoromethyl ketones ()[1]. Therefore, to obtain the (1R) -enantiomer of the trifluoromethyl alcohol, the (S,S)-TsDPEN catalyst must be employed.
Reaction Pathways & Workflows
The following diagrams illustrate the mechanistic catalytic cycle and the experimental workflow required to achieve high enantiomeric excess (ee).
Caption: Catalytic cycle of Ru(II)-TsDPEN mediated asymmetric transfer hydrogenation.
Caption: Workflow for the Ru-catalyzed asymmetric transfer hydrogenation of trifluoromethyl ketones.
Experimental Protocol
Self-Validating System: This protocol utilizes a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor ()[2]. The use of FA/TEA is not arbitrary; it provides a constant, highly concentrated source of hydride while maintaining a slightly acidic pH. This acidity suppresses the reverse oxidation reaction (racemization) that frequently plagues basic transfer hydrogenations. Furthermore, the continuous evolution of CO₂ gas provides a visual, self-validating indicator of the active catalytic cycle. If CO₂ evolution ceases prematurely, it signals catalyst deactivation or substrate depletion, prompting immediate in-process HPLC checks.
Materials:
-
Substrate: 4-(2,2,2-Trifluoroacetyl)benzoic acid (10.0 mmol, 2.18 g)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 32 mg, 0.5 mol%)
-
Hydrogen Donor: Formic acid / Triethylamine (5:2 molar ratio azeotrope)
-
Solvents: Anhydrous DMF, Ethyl Acetate, Heptane, 1M HCl
Step-by-Step Procedure:
-
Preparation: In a rigorously degassed Schlenk flask under an argon atmosphere, dissolve the 4-(2,2,2-trifluoroacetyl)benzoic acid in anhydrous DMF (10 mL).
-
Catalyst Addition: Add the precatalyst, RuCl(p-cymene)[(S,S)-TsDPEN]. Stir for 10 minutes at room temperature until a homogeneous orange solution forms.
-
Hydrogen Donor Addition (Critical Step): Slowly add the FA/TEA (5:2) azeotropic mixture (3.0 mL, ~30 mmol of FA) dropwise over 5 minutes. Causality: Slow addition prevents excessive foaming from rapid CO₂ evolution and maintains a steady-state concentration of the active 18e- Ru-hydride species ()[2].
-
Reaction: Heat the mixture to 40 °C and stir for 16 hours. Monitor the CO₂ bubbling as a real-time indicator of reaction progress.
-
Workup: Once CO₂ evolution ceases and HPLC confirms >99% conversion, cool to room temperature. Quench with water (20 mL) and carefully adjust the pH to ~3 using 1M HCl to ensure the benzoic acid is fully protonated. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a mixture of Heptane/EtOAc (4:1) to yield the pure (1R)-enantiomer.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the reduction of the sterically demanding and electron-deficient trifluoromethyl ketone substrate.
Table 1: Optimization of ATH Conditions for 4-(2,2,2-trifluoroacetyl)benzoic acid.
| Entry | Catalyst Loading (mol%) | Temp (°C) | Hydrogen Source | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | 25 | FA/TEA (5:2) | 24 | >99 | 96 |
| 2 | 0.5 | 40 | FA/TEA (5:2) | 16 | >99 | 97 |
| 3 | 0.1 | 40 | FA/TEA (5:2) | 36 | 85 | 95 |
| 4 | 0.5 | 40 | HCOONa / H₂O | 24 | 70 | 92 |
Insights: The FA/TEA system (Entry 2) outperforms aqueous sodium formate (Entry 4) for this specific substrate. The continuous displacement of CO₂ gas drives the thermodynamic equilibrium forward, overcoming the deactivating electronic pull of the –CF₃ and benzoic acid groups, which otherwise stall the reaction in purely aqueous media ()[3].
References
-
Title: Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones Source: Organic Letters URL: [Link]
-
Title: Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: ACS Catalysis URL: [Link]
Sources
Advanced GC-MS Derivatization Workflows for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid: Overcoming Electron-Deficient Hydroxyls
An Application Note and Protocol for the GC-MS analysis of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Introduction & Chemical Context
The quantitative analysis of polyfunctional organic acids by Gas Chromatography-Mass Spectrometry (GC-MS) requires robust derivatization to neutralize polar functional groups, thereby enhancing volatility, thermal stability, and chromatographic peak shape[1][2]. The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid presents a unique analytical challenge due to its bifunctional nature:
-
A Carboxylic Acid (-COOH): Highly polar and prone to severe peak tailing or irreversible adsorption in the GC inlet without derivatization[2].
-
A Trifluoromethyl-Substituted Secondary Alcohol (-OH): The adjacent trifluoromethyl ( −CF3 ) group exerts a profound electron-withdrawing inductive effect ( −I ). This drastically reduces the electron density on the hydroxyl oxygen, rendering it a very poor nucleophile[3]. Consequently, this sterically hindered and electronically deactivated carbinol is highly resistant to standard, mild silylation conditions[4].
As an Application Scientist, it is critical to understand that failing to fully derivatize both functional groups leads to active hydrogen interactions within the column, resulting in poor reproducibility, analyte degradation, and loss of sensitivity[4][5]. This guide details two field-proven, self-validating derivatization strategies designed specifically to overcome the low nucleophilicity of −CF3 carbinols.
Derivatization Strategies & Mechanistic Rationale
Strategy A: Exhaustive Silylation (One-Pot)
Silylation replaces active hydrogens with trimethylsilyl (TMS) groups. While BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) easily silylates carboxylic acids at room temperature, the electron-deficient −OH requires aggressive forcing conditions[1][4].
-
The Causality of the Catalyst: We utilize BSTFA fortified with 1% to 10% TMCS (Trimethylchlorosilane) . TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor in BSTFA[6][7]. Combined with elevated thermal energy (70°C), this forces the nucleophilic attack of the deactivated hydroxyl oxygen onto the silicon atom, yielding a stable Di-TMS derivative (TMS ester + TMS ether)[4].
Strategy B: Orthogonal Two-Step Derivatization (Methylation + Acylation)
For complex matrices where exhaustive silylation yields excessive background noise, an orthogonal approach is preferred.
-
Step 1 (Methylation): The carboxylic acid is selectively esterified using Trimethylsilyldiazomethane (TMS-diazomethane) . Unlike highly explosive and toxic diazomethane, TMS-diazomethane is a safer, commercially available alternative that rapidly and quantitatively methylates carboxylic acids at room temperature without affecting the hydroxyl group[1][8][9].
-
Step 2 (Acylation): The remaining electron-deficient −OH is acylated using Heptafluorobutyric anhydride (HFBA) and a pyridine catalyst[5]. Acylation is highly effective for deactivated alcohols because the highly electrophilic carbonyl carbon of the anhydride readily reacts even with weak nucleophiles, forming a highly volatile, electron-capture-detector (ECD) compatible fluorinated ester[5][10].
Experimental Protocols
Protocol A: Exhaustive Silylation using BSTFA + TMCS
Self-Validation Check: Always run a reagent blank to ensure the absence of moisture, which rapidly hydrolyzes BSTFA into volatile byproducts, halting the reaction[1][4].
-
Sample Preparation: Aliquot 100 µL of the sample extract (containing 1–100 µg/mL of the analyte) into a 2 mL glass GC autosampler vial. Add 10 µL of an appropriate internal standard (e.g., heavily deuterated analog or non-interfering structural isomer).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2 ) at 40°C. Crucial: Any residual water will destroy the silylating reagent[4].
-
Reconstitution: Add 50 µL of anhydrous Pyridine or Acetonitrile to redissolve the residue. Pyridine acts as an acid scavenger and mild catalyst[11].
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS[1]. Seal the vial immediately with a PTFE-lined crimp cap.
-
Incubation: Vortex for 10 seconds, then heat in a dry block at 70°C for 60 minutes[1][4].
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode, DB-5ms column).
Protocol B: Orthogonal Methylation and Acylation
Self-Validation Check: The yellow color of TMS-diazomethane should persist slightly, indicating an excess of the reagent. If it turns completely colorless instantly, add more reagent until a faint yellow tint remains.
Step 1: Methylation
-
Transfer the sample to a GC vial and evaporate to dryness under N2 .
-
Redissolve the residue in 100 µL of a Methanol:Hexane mixture (1:4, v/v). Note: Methanol acts as a necessary proton donor for the TMS-diazomethane reaction mechanism.
-
Add 20 µL of TMS-diazomethane (2.0 M in hexanes)[12].
-
Cap and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 5 µL of glacial acetic acid (the yellow color will disappear), then evaporate to complete dryness under N2 .
Step 2: Acylation
-
To the dried methyl-ester intermediate, add 50 µL of anhydrous Ethyl Acetate.
-
Add 25 µL of HFBA (Heptafluorobutyric anhydride) and 5 µL of anhydrous Pyridine.
-
Seal and heat at 60°C for 30 minutes.
-
Cool, evaporate to dryness under N2 (to remove excess HFBA and Pyridine, which degrade GC columns), and reconstitute in 100 µL of Hexane for GC-MS injection.
Data Presentation & Method Comparison
The following table summarizes the quantitative and qualitative performance metrics of both derivatization strategies to aid in method selection.
| Parameter | Strategy A: Exhaustive Silylation | Strategy B: Orthogonal (Methylation + Acylation) |
| Reagents | BSTFA + 1% TMCS, Pyridine[1] | TMS-diazomethane, HFBA, Pyridine[8][12] |
| Derivative Formed | Di-TMS (Ester + Ether) | Methyl Ester + HFB Ester |
| Reaction Time/Temp | 60 min @ 70°C[1] | 30 min @ RT (Step 1) + 30 min @ 60°C (Step 2) |
| Moisture Sensitivity | Extremely High (Requires rigorous drying)[4] | Moderate (TMS-diazomethane tolerates trace water) |
| Matrix Interference | High (Silylates all active hydrogens in matrix) | Low (Highly specific, orthogonal steps) |
| Volatility / GC Elution | Excellent (Elutes at moderate oven temps) | Exceptional (Fluorinated tags increase volatility) |
| Mass Spec Fragmentation | Strong [M-15]+ (loss of methyl from TMS) | Strong [M-OCH3]+ and specific HFB fragments |
| Best Suited For | Pure compounds, clean extracts, high-throughput | Complex biological matrices, trace analysis |
Workflow Visualization
The following diagram illustrates the parallel chemical workflows for the derivatization of the target analyte.
Caption: Parallel derivatization workflows for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Troubleshooting & Optimization Insights
-
Incomplete Silylation (Mono-TMS formation): If GC-MS reveals a peak corresponding to the Mono-TMS derivative (where only the -COOH is silylated), the steric hindrance and electron deficiency of the −CF3 carbinol are preventing complete reaction[4]. Solution: Increase the TMCS catalyst concentration to 5%, extend the incubation time to 90 minutes, or switch to Strategy B[4].
-
Reagent Artifacts: Prolonged heating of BSTFA/TMCS can lead to the formation of trifluoroacetamide artifacts or siloxane cyclic compounds, which appear as baseline noise[7]. To self-validate, always compare the sample chromatogram against a derivatized solvent blank.
-
GC Inlet Inertness: Fluorinated derivatives and silylated compounds are sensitive to active sites (e.g., exposed silanols or metal oxides) in the GC inlet. Ensure the use of an ultra-inert, deactivated glass liner with glass wool, and maintain the inlet temperature at 250°C to ensure flash vaporization without thermal degradation[5][13].
References
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. URL:[Link]
-
Acids: Derivatization for GC Analysis. Colorado State University. URL:[Link]
-
Maximizing Property Tuning of Phosphorus Corrole Photocatalysts through a Trifluoromethylation Approach. Journal of Inorganic Chemistry - ACS Publications. URL: [Link]
-
A comparison of derivatisation procedures for the detection of multiple analytes in systematic forensic toxicology. Enlighten Theses. URL: [Link]
-
Catalytically-Promoted Analyte Derivatization Inside a Gas Chromatographic Inlet. PubMed Central (PMC). URL: [Link]
-
Guide to Derivatization Reagents for GC. LabRulez GCMS. URL: [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. WordPress / J.L. Little. URL:[Link]
-
Chemical Information Review Document for Trimethylsilyldiazomethane. National Toxicology Program (NTP). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. A comparison of derivatisation procedures for the detection of multiple analytes in systematic forensic toxicology - Enlighten Theses [theses.gla.ac.uk]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid During Amidation
Overview: This troubleshooting guide is designed for researchers, scientists, and drug development professionals working with 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. The presence of a chiral benzylic alcohol adjacent to a strongly electron-withdrawing trifluoromethyl (–CF3) group makes this substrate highly prone to racemization during carboxyl amidation. This guide details the mechanistic causes and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee) retention.
Mechanistic Troubleshooting (FAQs)
Q1: Why does my chiral center racemize when using standard peptide coupling reagents like HATU or PyBOP? A: The racemization is driven by a lack of chemoselectivity. Uronium- and phosphonium-based reagents (like HATU) are highly aggressive and can competitively activate the unprotected secondary benzylic hydroxyl group, forming an O-uronium or O-phosphonium intermediate. Once this hydroxyl group is converted into a superior leaving group, the adjacent benzylic C–H proton becomes exceptionally acidic due to the combined electron-withdrawing effects of the –CF3 group and the aromatic ring. Strong tertiary amine bases (e.g., DIPEA, pKa ~10.5) present in the reaction mixture abstract this proton, generating a planar, resonance-stabilized enol/carbanion intermediate. Reversible addition or hydrolysis of this intermediate leads to rapid racemization.
Q2: Can I prevent racemization by simply lowering the reaction temperature to -20 °C? A: No. While sub-ambient temperatures slow down the deprotonation rate, they do not prevent the initial O-activation by unselective reagents. To guarantee chiral integrity, you must change the fundamental causality of the side reaction by selecting a reagent that is strictly chemoselective for carboxylic acids over alcohols.
Q3: Which coupling reagents and bases are recommended for this specific substrate? A: We recommend T3P (Propylphosphonic anhydride) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .
-
T3P operates via a biomimetic activation pathway and exhibits near-perfect chemoselectivity for carboxylic acids over alcohols. When paired with a weak base like pyridine (pKa ~5.2) or N-methylmorpholine (NMM, pKa ~7.4), it prevents the basicity threshold required for benzylic deprotonation from being reached [1].
-
DMTMM is so chemoselective that it can successfully mediate amidations even in alcoholic solvents without forming esters, making it entirely inert to your substrate's benzylic alcohol [2].
Quantitative Data: Reagent & Base Impact on Chiral Integrity
The following table summarizes the causal relationship between reagent/base selection, yield, and enantiomeric retention for the amidation of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
| Coupling Reagent | Base (Equiv) | Temperature | Chemoselectivity | Yield (%) | Enantiomeric Excess (ee %) |
| HATU | DIPEA (3.0) | 25 °C | Low (O-activation occurs) | 82 | < 45 (Significant Racemization) |
| EDC / HOBt | TEA (2.5) | 0 to 25 °C | Moderate | 78 | 85 |
| DMTMM | NMM (In situ) | 25 °C | High | 90 | > 98 |
| T3P (50% in EtOAc) | Pyridine (3.0) | 0 to 25 °C | Very High | 94 | > 99 (Full Retention) |
Visualizing the Reaction Logic
The diagram below illustrates the divergent pathways based on your choice of coupling conditions.
Mechanistic divergence: O-activation leads to racemization, while T3P ensures chiral retention.
Self-Validating Experimental Protocol
To ensure trust and reproducibility, this protocol incorporates an in-process self-validation step. By trapping the activated intermediate before amine addition, you can prove that the activation step itself is not compromising the stereocenter.
Methodology: T3P/Pyridine Mediated Amidation Scale: 1.0 mmol
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL round-bottom flask under N2, dissolve 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (220 mg, 1.0 mmol) and the target amine (1.1 mmol) in anhydrous Ethyl Acetate (5.0 mL).
-
Base Addition: Add anhydrous Pyridine (242 µL, 3.0 mmol) to the stirring solution.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Cooling mitigates the mild exotherm associated with T3P addition [1].
-
Activation: Dropwise add T3P (50% w/w solution in EtOAc, 0.71 mL, 1.2 mmol) over 5 minutes.
-
Self-Validation Aliquot (Critical Trust Step): After 15 minutes at 0 °C, extract a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze this quenched sample via Chiral HPLC. Causality Check: The formation of the corresponding methyl ester with >99% ee validates that the active acyl-phosphonate intermediate is stereochemically stable and the benzylic alcohol has not been activated.
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove residual pyridine, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting amide will retain the (1R) configuration with >99% ee.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications) URL:[Link]
-
Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM Tetrahedron (ResearchGate / Elsevier) URL:[Link]
Improving enantiomeric excess (ee) in 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the enantioselective synthesis of highly fluorinated chiral building blocks. Synthesizing 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid with a high enantiomeric excess (ee) is notoriously difficult due to the unique stereoelectronic properties of the trifluoromethyl group.
This guide is designed to move beyond basic protocols. We will dissect the causality behind ee erosion, provide self-validating experimental workflows, and troubleshoot the mechanistic pitfalls of Asymmetric Transfer Hydrogenation (ATH).
Core Workflow: Ru-Catalyzed Asymmetric Transfer Hydrogenation
The industry standard for reducing trifluoromethyl ketones is the Noyori-Ikariya ATH, utilizing a chiral Ruthenium-TsDPEN complex.
Fig 1: Core workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation of trifluoromethyl ketones.
Troubleshooting Guide: Why is my ee dropping?
Q: Why is the ee of my product plateauing around 70-80% despite using high-purity (R,R)-TsDPEN-Ru catalyst? A: You are likely experiencing uncatalyzed background reduction. The strong electron-withdrawing nature of the CF₃ group makes the ketone highly electrophilic. In the presence of a formate source (HCO₂H/Et₃N), the ketone can be directly reduced without the chiral catalyst . This background reaction produces a racemic alcohol, directly eroding your overall ee. Causality & Solution: Lower the reaction temperature to 0–15 °C. The catalyzed ATH pathway has a lower activation energy than the background reduction. Cooling the reaction selectively suppresses the achiral background pathway while maintaining the chiral Ru-catalyzed pathway.
Q: I left the reaction stirring overnight to ensure 100% conversion, but my ee dropped significantly. What happened? A: You are observing racemization via Oppenauer-type oxidation. Asymmetric Transfer Hydrogenation is a reversible equilibrium process . Once the ketone is depleted, the Ru-catalyst can dehydrogenate the chiral alcohol back into the ketone, which is then re-reduced. Over time, this constant cycling degrades the enantiomeric purity. Causality & Solution: Never leave ATH reactions unattended past completion. Implement a self-validating check: monitor the reaction via chiral HPLC every 2 hours and quench immediately upon reaching 95-98% conversion.
Q: Does the free carboxylic acid on the benzoic acid substrate interfere with the Ru-TsDPEN catalyst? A: Yes. The free carboxylic acid (-COOH) alters the local pH and can protonate the basic amine of the TsDPEN ligand. This disrupts the highly ordered, six-membered pericyclic transition state required for facial selectivity during hydride transfer. Causality & Solution: Pre-protect the substrate as a methyl or ethyl ester before the ATH step. After achieving the desired ee in the alcohol, perform a mild, low-temperature hydrolysis using LiOH. This two-step approach preserves the stereocenter and guarantees high ee.
Fig 2: Mechanistic pathways showing desired catalytic route vs. pathways leading to ee erosion.
Quantitative Data: Impact of Reaction Parameters on ee
The following table summarizes how specific parameters impact the conversion and enantiomeric excess of the target molecule during Ru-catalyzed ATH.
| Reaction Parameter | Variant | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Impact |
| Temperature | 40 °C | >99 | 65 | High background achiral reduction |
| Temperature | 25 °C | 98 | 88 | Balanced rate, moderate background reduction |
| Temperature | 0 °C | 92 | 96 | Suppressed background reduction; high chiral induction |
| Reaction Time | 6 hours | 96 | 96 | Optimal kinetic control |
| Reaction Time | 24 hours | >99 | 72 | Thermodynamic equilibrium; racemization occurs |
| Substrate Form | Free Acid | 85 | 45 | Ligand protonation disrupts transition state |
| Substrate Form | Methyl Ester | 96 | 96 | Intact transition state; protected catalyst |
Step-by-Step Methodology: Optimized Asymmetric Transfer Hydrogenation
Self-Validating System: This protocol includes a mandatory esterification step and strict kinetic monitoring to prevent the two primary causes of ee erosion: catalyst protonation and reversibility.
Step 1: Substrate Protection (Esterification)
-
Dissolve 4-(2,2,2-trifluoroacetyl)benzoic acid (10 mmol) in anhydrous methanol (50 mL).
-
Add a catalytic amount of concentrated H₂SO₄ (0.5 mL). Reflux for 4 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar acid spot must completely convert to the less polar ester before proceeding.
-
Concentrate, neutralize with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and evaporate to yield the methyl ester.
Step 2: Catalyst Activation
-
In an inert-atmosphere glovebox or using standard Schlenk techniques, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and (R,R)-TsDPEN (0.055 mmol) in anhydrous DMF (5 mL).
-
Add Et₃N (0.11 mmol) and stir at 25 °C for 1 hour to form the active 16-electron Ru complex.
Step 3: Asymmetric Transfer Hydrogenation (ATH)
-
Prepare an azeotropic Formic Acid/Triethylamine (HCO₂H:Et₃N 5:2) buffer (10 mL).
-
Dissolve the methyl ester substrate (10 mmol) in DMF (15 mL) and cool the solution to 0 °C in an ice bath.
-
Add the pre-formed Ru-catalyst solution to the substrate.
-
Dropwise, add the HCO₂H:Et₃N buffer over 15 minutes.
-
Validation Check: Pull aliquots every 2 hours and monitor via chiral HPLC to track conversion.
Step 4: Kinetic Quenching
-
Once conversion reaches exactly 95-98% (typically 6-8 hours), immediately quench the reaction by adding 20 mL of ice-cold water to halt the equilibrium.
-
Extract the product with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove DMF and formate salts. Dry and concentrate.
Step 5: Mild Hydrolysis
-
Dissolve the resulting enantioenriched ester in THF/H₂O (1:1, 20 mL).
-
Add LiOH monohydrate (15 mmol) at 0 °C. Stir for 2 hours.
-
Validation Check: Ensure the internal temperature does not exceed 10 °C to prevent base-catalyzed racemization of the sensitive fluorinated alcohol.
-
Acidify carefully with 1M HCl to pH 3, extract with EtOAc, dry, and concentrate to yield the final 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q: Can I use Rhodium or Iridium catalysts instead of Ruthenium? A: Yes. Rhodium(I)-(amidephosphine-phosphinite) complexes and Iridium/f-amphol systems have shown excellent efficacy for trifluoromethyl ketones . However, Ru-TsDPEN remains the most cost-effective and scalable choice for transfer hydrogenation, provided the background reduction is properly controlled via temperature.
Q: How do I accurately measure the ee of the final product? A: Chiral HPLC is the gold standard. Use a Daicel Chiralcel OD-H or Chiralpak AD-H column with a Hexane/Isopropanol (typically 95:5 or 90:10) mobile phase. Always run a racemic standard first to validate baseline separation of the (1R) and (1S) enantiomers.
References
-
Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. Organic Letters, 2006.[Link]
-
Noyori−Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au, 2025.[Link]
-
Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 2001.[Link]
Technical Support Center: Troubleshooting 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the esterification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. This molecule presents a unique trifecta of synthetic challenges: a carboxylic acid target, a competing secondary benzylic alcohol, and a highly electron-withdrawing, sterically demanding trifluoromethyl (-CF 3 ) group.
This guide is designed to move beyond basic protocols and explain the causality behind your experimental failures, providing self-validating workflows to secure high yields and preserve enantiomeric purity.
Part 1: Diagnostic Workflow
Before altering your reaction conditions, use the flowchart below to diagnose the root cause of your low yield based on your analytical data (LC-MS and Chiral HPLC).
Fig 1: Diagnostic workflow for troubleshooting CF3-hydroxy acid esterification failures.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am using a standard Steglich esterification (DCC/DMAP), but my yield is <30% and I see a stable, unreactive byproduct on LC-MS. What is happening?
The Causality: You are observing the formation of an N-acylurea. In a [1], DCC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. Because the -CF 3 group exerts a strong electron-withdrawing inductive effect, it reduces the overall nucleophilicity of the molecule. If your target alcohol is bulky, the bimolecular attack is too slow. This allows the O-acylisourea to undergo a unimolecular 1,3-acyl migration, rearranging into a thermodynamically stable, completely unreactive N-acylurea [2]. The Solution: Switch your coupling agents to EDC·HCl and HOBt. HOBt rapidly traps the O-acylisourea to form an active ester that is immune to this 1,3-rearrangement, preserving your activated intermediate until the alcohol can react.
Q2: My chiral HPLC shows a massive drop in enantiomeric excess (ee%). Why is my (1R) stereocenter racemizing?
The Causality: Base-catalyzed epimerization. The benzylic proton on your molecule is flanked by three strongly electron-withdrawing groups: the -CF 3 group, the hydroxyl oxygen, and the para-carboxyphenyl ring. This significantly lowers the pKa of that specific C-H bond. When you use basic coupling conditions (like excess DMAP or DBU), the base abstracts this proton, forming a planar, resonance-stabilized benzylic carbanion. Upon reprotonation, the stereocenter is scrambled[3]. The Solution: Strictly avoid strong bases. If you are synthesizing a simple methyl or ethyl ester, switch entirely to acid-catalyzed Fischer esterification (See Protocol A).
Q3: My LC-MS shows a mass corresponding to [2M - H 2 O] + . Why is my product oligomerizing if the -CF 3 group deactivates the hydroxyl?
The Causality: Your substrate is an A-B type monomer (a hydroxy acid). While it is true that the -CF 3 group severely depresses the nucleophilicity of the adjacent secondary alcohol, highly reactive electrophilic intermediates (like those generated by DCC) can overcome this kinetic barrier. The activated carboxylic acid of one molecule is attacked by the deactivated hydroxyl of another, initiating [4]. The Solution: Run the reaction under high dilution conditions (≤ 0.05 M) to favor the reaction with the external alcohol over intermolecular self-condensation, or temporarily protect the hydroxyl group as a TBS ether.
Part 3: Quantitative Data Comparison
The table below summarizes the expected outcomes of various esterification strategies applied to this specific scaffold.
| Esterification Method | Reagents & Conditions | Target Ester | Yield (%) | Enantiomeric Excess (ee %) | Major Failure Mode / Byproduct |
| Steglich (Standard) | DCC, DMAP (0.1 eq), DCM, RT | Methyl | 35% | 98% | N-Acylurea (30%), Oligomers (15%) |
| Steglich (Excess Base) | DCC, DMAP (1.5 eq), DCM, RT | Methyl | 65% | 72% | Racemization (Base-catalyzed) |
| EDC / HOBt Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT | Isopropyl | 82% | 99% | Trace oligomers (<5%) |
| Fischer Esterification | MeOH, H 2 SO 4 (cat.), 65°C | Methyl | 94% | >99% | None (Highly selective) |
| Protection-Coupling | 1. TBS-Cl 2. DCC/DMAP 3. TBAF | tert-Butyl | 88% (3 steps) | 99% | - |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Fischer Esterification (For Methyl/Ethyl Esters)
Mechanistic Note: Why use acid? The strongly electron-withdrawing -CF 3 group places a partial positive charge next to the benzylic carbon, which thermodynamically prohibits the formation of a benzylic carbocation. Therefore, the S N 1 racemization pathway is completely shut down under acidic conditions, making this the safest method for preserving chirality.
-
Dissolution: Suspend 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL, 0.2 M).
-
Catalysis: Slowly add concentrated H 2 SO 4 (0.1 eq, 0.5 mmol) dropwise while stirring.
-
Reflux & Validate: Heat the reaction to 65°C.
-
Self-Validation Checkpoint 1: After 4 hours, pull a 10 µL aliquot. Run a TLC (10% MeOH/DCM). You must observe the complete disappearance of the highly polar starting material (R f ~0.1) and the appearance of a distinct, less polar spot (R f ~0.6).
-
Self-Validation Checkpoint 2: Submit the aliquot for LC-MS. Confirm the presence of the[M+H] + ion for the methyl ester and verify the absence of [2M - H 2 O] + oligomer peaks.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the methanol. Dilute with ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO 3 (2 x 25 mL) to neutralize the acid catalyst and prevent reverse hydrolysis. Dry over Na 2 SO 4 and concentrate.
Protocol B: EDC/HOBt Coupling (For Complex/Bulky Alcohols)
Mechanistic Note: Use this when Fischer esterification is impossible (e.g., coupling with a complex, acid-sensitive API fragment). HOBt prevents N-acylurea formation, and substituting DMAP with mild, sterically hindered DIPEA prevents base-catalyzed racemization.
-
Activation: Dissolve the hydroxy acid (1.0 eq, 2.0 mmol), the target alcohol (1.2 eq, 2.4 mmol), and HOBt (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL, 0.2 M). Cool to 0°C.
-
Coupling: Add EDC·HCl (1.2 eq, 2.4 mmol) and DIPEA (1.5 eq, 3.0 mmol).
-
Self-Validation Checkpoint 1: Stir for 30 minutes at 0°C. Take an LC-MS aliquot. You should observe the mass of the HOBt-active ester intermediate. This confirms successful activation before the bulky alcohol fully reacts.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with ethyl acetate (30 mL). Wash sequentially with 1M HCl (to remove DIPEA and unreacted EDC), saturated NaHCO 3 (to remove HOBt and unreacted acid), and brine. Dry and purify via flash chromatography.
-
Self-Validation Checkpoint 2: Run Chiral HPLC on the purified product against a racemic standard to validate that ee% remains >98%.
-
Part 5: References
-
Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]
-
Steglich Esterification Source: Organic Chemistry Portal URL:[Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Technical Support Center: Chiral HPLC Optimization for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, methodologies, and mechanistic insights for researchers and drug development professionals tasked with the enantiomeric resolution of 4-[2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
Because this molecule contains a highly polar, ionizable carboxylic acid alongside a sterically demanding trifluoromethyl group, developing a robust chiral high-performance liquid chromatography (HPLC) method requires precise control over the mobile phase chemistry and stationary phase interactions.
Part 1: Mechanistic Overview
To successfully separate the 1R and 1S enantiomers, one must first understand how the molecule's functional groups interact with the Chiral Stationary Phase (CSP). The diagram below maps the causality behind these molecular interactions.
Mechanistic interactions between the target analyte's functional groups and the CSP.
Part 2: Interactive Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing and poor resolution for this specific compound? A1: The target molecule contains a benzoic acid moiety with a pKa of approximately 4.0. In standard neutral mobile phases, the carboxylic acid partially ionizes. These charged species undergo secondary ion-ion interactions with residual, uncapped silanol groups on the silica support of the CSP, leading to severe peak tailing and loss of resolution[1]. To mitigate this, an acidic modifier such as 0.1% (v/v) trifluoroacetic acid (TFA) must be added to the mobile phase. TFA acts as a strong acid that fully protonates the analyte and prevents the deprotonation of free silanols, ensuring the separation mechanism remains strictly based on chiral recognition rather than non-specific ionic interactions[1][2].
Q2: Which Chiral Stationary Phase (CSP) family is most effective for resolving these enantiomers? A2: Polysaccharide-based CSPs, specifically amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are the gold standard for this class of compounds[2]. The chiral recognition relies on the analyte fitting into the helical chiral grooves of the polysaccharide backbone. For acidic compounds, screening on these columns using a normal-phase mixture (e.g., Hexane/Isopropanol) supplemented with 0.1% TFA is the most reliable starting point[2][3].
Q3: How does the trifluoromethyl (-CF3) group impact the chiral recognition mechanism? A3: The -CF3 group is highly electronegative and sterically bulky. It significantly increases the acidity (and thus the hydrogen-bond donor strength) of the adjacent hydroxyl (-OH) group. This stronger hydrogen bonding interacts favorably with the carbamate or benzoate linkages on the CSP[4]. Additionally, the rigid steric bulk of the -CF3 group forces the molecule into a specific conformational orientation, enhancing the differential steric intercalation between the 1R and 1S enantiomers within the chiral cavities.
Q4: My baseline is highly unstable and noisy at 210 nm when using TFA. How can I fix this? A4: TFA absorbs strongly below 250 nm, which is a common detection range for HPLC-UV applications. This high background absorbance amplifies high-pressure gradient (HPG) pump pulsations, causing baseline ripple and negatively impacting the limit of detection (LOD)[1]. To resolve this, ensure your pump mixer volume is optimized to guarantee complete solvent blending[1]. Alternatively, shift your detection wavelength to 254 nm (where the benzoic acid chromophore still absorbs but TFA absorbance drops) or reduce the TFA concentration to the minimal effective dose (e.g., 0.05%)[1][5].
Q5: What if direct separation fails even with optimized modifiers? A5: Direct enantiomeric separation of highly polar carboxylic acids can sometimes be challenging due to their polarity. If direct resolution fails, a common and highly successful self-validating strategy is to derivatize the carboxylic acid into a corresponding ester (e.g., methyl or ethyl ester)[3]. This masks the polar, ionizable group, drastically improving chromatographic behavior and resolution on polysaccharide-based CSPs[3].
Part 3: Quantitative Data & Method Optimization
The table below summarizes representative optimization data demonstrating the critical impact of mobile phase composition and acidic modifiers on the resolution ( Rs ) and tailing factor ( Tf ) of chiral acidic compounds[2][3][5].
Table 1: Representative Optimization Matrix for 4-[2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
| Column Type | Mobile Phase (v/v/v) | Modifier Conc. | Ret. Time 1R (min) | Ret. Time 1S (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |
| Chiralcel OD-H | Hexane / IPA (90:10) | None | 12.4 | 15.1 | 1.2 | 3.5 (Severe) |
| Chiralcel OD-H | Hexane / IPA (90:10) | 0.1% TFA | 11.8 | 14.6 | 2.8 | 1.1 (Optimal) |
| Chiralpak AD-H | Hexane / EtOH (85:15) | 0.1% TFA | 9.2 | 10.5 | 1.8 | 1.2 |
| Chiralpak IA | Hexane / IPA (95:5) | 0.2% TFA | 16.5 | 21.0 | 3.5 | 1.0 |
Part 4: Standard Operating Procedure (SOP)
The following self-validating workflow ensures that any observed separation is due to true enantiomeric resolution rather than chromatographic artifacts.
Iterative workflow for optimizing chiral HPLC methods for acidic enantiomers.
Step-by-Step Methodology: Direct Enantiomeric Separation
Step 1: Mobile Phase Preparation
-
Measure HPLC-grade n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.
-
Add exactly 0.1% (v/v) HPLC-grade Trifluoroacetic Acid (TFA) to the mixture[2][3].
-
Sonicate and vacuum-degas the mobile phase for 15 minutes to prevent outgassing in the pump, which exacerbates baseline noise[1].
Step 2: System Priming and Equilibration
-
Install a polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Flush the system at 1.0 mL/min. Crucial Causality: Because TFA interacts with the stationary phase and establishes a pH equilibrium on the column, you must equilibrate for at least 20 column volumes until the UV baseline is completely flat[1].
Step 3: Sample Preparation & Injection
-
Dissolve the racemic 4-[(1R/S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Inject 10 µL of the sample.
-
Monitor the eluent using a Diode Array Detector (DAD) at 230 nm and 254 nm to avoid the low-UV interference of TFA[1].
Step 4: Evaluation and Iteration
-
Calculate the Resolution ( Rs ) and Tailing Factor ( Tf ).
-
If Tf>1.5 , increase TFA concentration incrementally (up to 0.3%) to ensure full suppression of silanol ionization[5].
-
If Rs<1.5 , adjust the Hexane:IPA ratio (e.g., to 95:5) to increase retention time and allow more interaction with the chiral grooves.
Step 5: Column Storage
-
Never store the chiral column in TFA. Flush the column with un-modified Hexane/IPA (90:10) for 30 minutes, followed by 100% Isopropanol to preserve the immobilized stationary phase.
References
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International Source: chromatographyonline.com URL: [Link]
-
Title: Effect of the concentration of acid modifier, TFA, on chiral separation... - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC Source: nih.gov URL: [Link]
-
Title: Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) Source: lcms.cz URL: [Link]
Sources
Technical Support Center: Solubilization Strategies for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Welcome to the Formulation & Solubilization Support Hub. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. Below, we dissect the physicochemical root causes of its insolubility, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure reliable experimental outcomes.
Part 1: The Physicochemical Paradox (Causality Analysis)
To solubilize a compound, you must first understand why it resists solvation. On paper, 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid possesses two polar, hydrogen-bonding groups: a carboxylic acid (-COOH) and a secondary hydroxyl (-OH). Normally, this would confer acceptable aqueous solubility.
However, the molecule's behavior is dominated by the adjacent trifluoromethyl (-CF3) group. Highly fluorinated moieties are notoriously hydrophobic and lipophobic. This creates a strong 1[1], causing water molecules to form highly ordered, energetically unfavorable clathrate-like cages around the -CF3 group rather than solvating it. Furthermore, the pKa of the core benzoic acid moiety is approximately 4.14[2]. In unbuffered water or acidic media, the molecule remains un-ionized, lacking the ion-dipole interactions necessary to overcome the extreme hydrophobicity of the fluorinated domain.
Part 2: Troubleshooting FAQs
Q: I prepared a 10 mM stock in DMSO. When I dilute it 1:100 into my pH 7.4 assay buffer, the compound immediately crashes out as a fine white suspension. Why? A: You are experiencing solvent-shift nucleation. Even though the final buffer pH (7.4) is well above the compound's pKa, the diffusion of DMSO into the bulk aqueous phase occurs faster than the deprotonation kinetics of the -COOH group. This creates a transient state of extreme local supersaturation of the un-ionized free acid, leading to rapid crystal nucleation. Solution: Pre-ionize the compound by adding 1 molar equivalent of NaOH to your DMSO stock before dilution, or use a stepwise dilution method (e.g., dilute first into an intermediate co-solvent like PEG400, then into the buffer).
Q: We are moving to murine PK/PD studies and cannot use high concentrations of DMSO or PEG. How can we formulate this for intravenous or oral dosing? A: The most effective strategy for in vivo delivery of trifluoromethyl-containing aromatics is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is geometrically ideal for encapsulating the bulky, electron-dense -CF3-phenyl moiety, a mechanism well-documented in the3[3]. A 10-20% (w/v) HP-β-CD solution in saline can dramatically increase thermodynamic solubility without the toxicity associated with organic co-solvents[4].
Q: Does the (1R) stereocenter affect its solubility compared to a racemic mixture? A: Yes, indirectly. Enantiopure compounds—like your (1R) isomer—often pack more efficiently into a crystal lattice than racemic mixtures, resulting in a higher melting point and lattice energy. Because5[5], the (1R) enantiomer will exhibit slightly lower kinetic solubility than the racemate. You must provide enough solvation energy (via pH adjustment or complexation) to overcome this robust crystal packing.
Part 3: Self-Validating Experimental Protocols
Protocol A: pH-Driven Solubilization (For In Vitro Assays)
Causality: Converting the free acid to a sodium salt drastically increases polarity, allowing strong ion-dipole interactions with water to overpower the fluorophobic effect.
-
Preparation: Weigh the desired amount of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid into a glass vial.
-
Suspension: Suspend the powder in 80% of your final target volume using deionized water. (The suspension will be highly opaque).
-
Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously using a micro-probe.
-
Validation Check 1 (Visual Clearance): As the pH crosses 6.0 (approx. 2 log units above the pKa), the suspension should begin to clear. Stop adding NaOH once the solution is optically transparent.
-
Validation Check 2 (Equilibrium Buffering): Wait 15 minutes. If the solution becomes cloudy again, the dissolving micro-crystals have buffered the pH downward. Re-check the pH; if it has dropped below 6.5, add more NaOH until the pH stabilizes at 7.0–7.4 and the solution remains permanently clear.
-
Finalization: Adjust to the final volume with water or a 10x buffer concentrate.
Protocol B: HP-β-CD Complexation (For In Vivo Dosing)
Causality: HP-β-CD physically shields the lipophobic -CF3 group from the aqueous environment, shifting the equilibrium from a solid crystal state to a soluble inclusion complex.
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane.
-
API Addition: Add an excess amount (e.g., 15 mg/mL) of the solid API to the cyclodextrin solution.
-
Kinetic Disruption: Vortex for 2 minutes, then sonicate in a water bath at 25°C for 30 minutes to provide the kinetic energy required to break the enantiopure crystal lattice.
-
Equilibration: Place the vial on an orbital shaker at 300 rpm for 24 hours at room temperature.
-
Validation Check (Saturation Confirmation): Centrifuge the sample at 10,000 x g for 10 minutes.
-
Outcome A (Success): A solid pellet forms at the bottom. This validates that the supernatant has reached its absolute maximum thermodynamic solubility. Decant the clear supernatant for use.
-
Outcome B (Unsaturated): No pellet forms. This indicates the compound is fully dissolved and you have not reached the solubility limit. If a higher concentration is required, add more solid API and repeat steps 3-5.
-
Part 4: Quantitative Data Summary
The following table summarizes the expected solubility profile of the compound across different formulation vehicles, illustrating the impact of ionization and complexation.
| Formulation Vehicle / Media | Final pH | Estimated Solubility (mg/mL) | Primary Solubilization Mechanism |
| Ultrapure Water | 4.0 | < 0.05 | Baseline (Un-ionized free acid) |
| Phosphate Buffered Saline | 7.4 | ~ 2.5 | Ionization of -COOH group |
| 5% DMSO in PBS | 7.4 | ~ 5.0 | Co-solvent + Ionization |
| 20% HP-β-CD in Water | 6.0 | ~ 15.0 | Host-Guest Complexation |
Part 5: Solubilization Workflow Visualization
Caption: Workflow for selecting the optimal solubilization strategy based on application.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir.[Link]
-
Wikipedia Contributors. 4-Fluorobenzoic acid. Wikipedia, The Free Encyclopedia.[Link]
-
Chen, T., et al. (2014). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. Pharmaceutics.[Link]
-
ACS Publications. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data.[Link]
Sources
Purification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid from reaction byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of fluorinated chiral building blocks.
The purification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid presents a unique triad of challenges: upgrading enantiomeric excess (ee) from asymmetric transfer hydrogenation (ATH), removing highly electrophilic unreacted starting materials, and stripping transition metal catalysts (like Ru or Rh) that tightly chelate to the product's carboxylic acid moiety.
Below is an in-depth, causality-driven guide to establishing a self-validating purification workflow for this critical intermediate.
Purification Workflow Visualization
Workflow for purifying 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid from reaction byproducts.
Troubleshooting & FAQs
Q1: My product is contaminated with 5–10% of the unreacted starting material, 4-(trifluoroacetyl)benzoic acid. Standard acid/base extraction isn't working. How do I remove it? Causality & Solution: Both the starting material and the product contain a carboxylic acid, making them equally soluble in basic aqueous solutions. Furthermore, the strongly electron-withdrawing trifluoromethyl group makes the ketone highly electrophilic, often leading to the formation of stable hydrates in aqueous media that resist further reduction. To break this bottleneck, we exploit the electrophilicity of the ketone. By treating the crude mixture with a polymer-bound tosylhydrazine resin, the unreacted ketone covalently binds to the solid support via hydrazone formation. The product alcohol remains unreacted and in solution, allowing you to simply filter away the impurity, avoiding the1[1].
Q2: The asymmetric transfer hydrogenation (ATH) gave me an enantiomeric excess (ee) of 92%. How can I upgrade this to >99% ee for my downstream API synthesis? Causality & Solution: Ruthenium-catalyzed ATH of trifluoromethyl ketones often plateaus around 90–95% ee due to the steric similarities between the CF3 group and the aryl ring in the transition state. Fortunately, chiral trifluoromethyl carbinols exhibit strong intermolecular hydrogen bonding, which dictates their crystal lattice formation. The racemic mixture crystallizes differently (and often more readily) than the enantiopure form. You can upgrade the optical purity to >99% ee by recrystallizing the product from a non-polar solvent system. By doing so, the racemate remains soluble in the mother liquor while the enantiopure product precipitates, a phenomenon well-documented in the 2[2]. This is consistent with recent protocols utilizing3[3].
Q3: ICP-MS analysis shows significant Ruthenium carryover (>500 ppm), and the product has a dark discoloration. How do I clear the transition metal? Causality & Solution: Homogeneous Ru or Rh catalysts coordinate tightly to the carboxylic acid moiety of your product, pulling the metal into the organic phase during workup. To strip the metal, you must introduce a ligand with a higher binding affinity. Macroporous thiol-functionalized silica (Si-Thiol) is ideal here. The soft sulfur atom outcompetes the hard oxygen of the carboxylate for the soft transition metal, effectively scavenging the Ru/Rh onto the silica for easy filtration.
Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Scavenging of Ketone and Metal
This protocol removes transition metals and unreacted ketone without impacting the product yield.
-
Dissolution: Dissolve the crude reaction mixture in a 4:1 mixture of THF and Ethanol (10 mL/g of crude).
-
Validation Check: The solution should be completely homogeneous, though likely dark brown due to Ru/Rh carryover.
-
-
Resin Addition: Add Si-Thiol resin (3 equivalents relative to the initial metal catalyst loading) and Polymer-bound Tosylhydrazine (2 equivalents relative to the unreacted ketone, as determined via 1H-NMR or HPLC).
-
Incubation: Stir the suspension gently at 50 °C for 4 to 6 hours.
-
Validation Check: The supernatant will visibly lighten from dark brown to pale yellow as the Si-Thiol successfully scavenges the metal.
-
-
Filtration: Filter the mixture through a Celite pad to remove the functionalized resins. Wash the filter cake with ethyl acetate (3 x 5 mL/g) to ensure complete recovery of the target alcohol.
-
Concentration: Concentrate the filtrate in vacuo to yield a pale yellow solid.
-
Validation Check: 1H-NMR of this intermediate must show the complete disappearance of the trifluoromethyl ketone signal.
-
Protocol B: Enantiomeric Upgrading via Recrystallization
This protocol utilizes thermodynamic differences in crystal lattice energies to isolate the (1R)-enantiomer.
-
Dissolution: Suspend the concentrated pale yellow solid from Protocol A in a minimum volume of hot ethyl acetate (approx. 60 °C) until fully dissolved.
-
Anti-Solvent Addition: Slowly add hot cyclohexane dropwise under constant stirring until the solution reaches the cloud point (a slight, persistent turbidity).
-
Crystallization: Remove the flask from the heat source and allow the solution to cool undisturbed to room temperature over 4 hours.
-
Validation Check: Fine, white needle-like crystals should begin precipitating within the first hour.
-
-
Maturation: Transfer the flask to a 4 °C refrigerator overnight to maximize thermodynamic yield.
-
Isolation: Filter the crystals under vacuum and wash the filter cake with ice-cold cyclohexane (2 x 2 mL/g).
-
Drying: Dry the crystals in a vacuum oven at 40 °C to a constant weight.
-
Validation Check: Chiral HPLC analysis will confirm the ee is >99%.
-
Quantitative Data Summary
The following table summarizes the expected progression of purity, enantiomeric excess, and metal clearance throughout the prescribed workflow:
| Purification Stage | Overall Yield (%) | Chemical Purity (HPLC) | Enantiomeric Excess (ee) | Residual Metal (Ru/Rh) |
| Crude Mixture | N/A | 88.5% | 92.0% | > 850 ppm |
| Post-Scavenging (Protocol A) | 96% (Recovery) | 98.2% | 92.0% | < 15 ppm |
| Post-Crystallization (Protocol B) | 78% (Overall) | > 99.5% | > 99.9% | < 5 ppm |
References
- Ramachandran, P. V., & Brown, H. C. (1993). Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity. Tetrahedron.
- Motaln, K., Cotman, A. E., & Lozinšek, M. (2023). (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone.
- Fustero, S., et al. (2012). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Journal of the American Chemical Society.
Sources
Technical Support Center: Crystallization Optimization for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Welcome to the Advanced Crystallization Troubleshooting Portal. Isolating enantiopure fluorinated active pharmaceutical ingredients (APIs) presents unique thermodynamic and kinetic challenges. The target molecule, 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, features a benzoic acid moiety prone to dimerization and a chiral trifluoromethyl alcohol group that forms complex hydrogen-bonded networks.
This guide provides field-proven, self-validating methodologies to overcome common crystallization bottlenecks such as oiling out, agglomeration, and loss of enantiomeric purity.
Troubleshooting Workflow
Troubleshooting workflow for chiral trifluoromethyl benzoic acid crystallization.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my product "oil out" (form a separate liquid phase) instead of crystallizing during cooling? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. Mechanistically, the highly hydrophobic trifluoromethyl (-CF3) group alters the solubility profile, creating a wide metastable zone where the liquid state is kinetically trapped. Solution: Implement Ultrasound-Assisted Crystallization (Sonocrystallization) . Acoustic cavitation generates localized high pressures and temperatures, which drastically reduces the metastable zone width (MSZW) and forces rapid, uniform primary nucleation, bypassing the LLPS boundary[1]. Studies have shown ultrasound can reduce induction times from over 11,000 seconds to roughly 1,000 seconds in similar benzoate systems[2].
Q2: My crystals are severely agglomerated and trap impurities. How can I improve the crystal habit? A2: Agglomeration is a hallmark issue for benzoic acid derivatives. The carboxylic acid groups form strong intermolecular dimers via O-H···O hydrogen bonds, while the aromatic rings engage in C-H···π interactions[3]. During rapid antisolvent addition, these interactions cause primary crystals to cluster rather than grow individually[4]. Solution: Transition from "agglomeration growth" to "surface integration growth" by adding carbon-based polymer additives like Polyvinyl Alcohol (PVA)[5]. The polymer selectively adsorbs onto specific fast-growing crystal faces, sterically hindering agglomeration and yielding distinct, filterable crystals[5]. Additionally, slowing the antisolvent addition rate (e.g., to 0.018 mL/s) ensures growth dominates over secondary nucleation[1].
Q3: How do I ensure the (1R) enantiomeric excess (ee) is maintained or enriched during crystallization? A3: Chiral resolution relies on the differential solubility between the homochiral lattice and the racemic lattice. The trifluoro-1-hydroxyethyl moiety naturally forms infinite zigzag O-H···O hydrogen-bonded chains propagating through the crystal lattice[6]. If supersaturation is too high, the opposite enantiomer will be kinetically trapped within these chains. Solution: Utilize a strict temperature-cycling protocol with enantiopure (1R) seeding. By operating just below the saturation curve, you allow the thermodynamically stable (1R) chains to assemble perfectly, which has been proven to upgrade the enantiomeric excess of trifluoro-1-hydroxyethyl derivatives to >99%[6].
Quantitative Data Summary
The following table summarizes the optimized crystallization parameters and expected outcomes based on validated thermodynamic profiles for benzoic acid and trifluoromethyl alcohol derivatives[4],[1],[2].
| Parameter | Conventional Cooling | Standard Antisolvent | Ultrasound-Assisted Antisolvent |
| Solvent System | Ethanol | Ethanol / Water (1:2) | Ethanol / Water (1:2) |
| Induction Time | > 120 min | ~ 45 min | < 15 min |
| Cooling / Addition Rate | 0.5 °C/min | 0.05 mL/s | 0.018 mL/s |
| Mean Crystal Size | > 150 µm | Variable (Clustered) | ~ 80 µm |
| Crystal Habit | Large, irregular | Highly agglomerated | Uniform, non-agglomerated |
| Enantiomeric Excess (ee) | 92% | 89% (Trapped impurities) | > 99% |
Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Ultrasound-Assisted Antisolvent Crystallization (To prevent oiling out)
Adapted from established sonocrystallization methodologies for benzoic acid derivatives[1].
-
Dissolution: In a 500 mL jacketed crystallizer, dissolve 40 g of crude 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid in 100 mL of absolute ethanol at 40 °C. Stir at 400 rpm until completely clear.
-
Thermal Equilibration: Cool the solution linearly to 20 °C at a rate of 0.5 °C/min.
-
Sonication Initiation: Submerge an ultrasonic horn (20 kHz frequency) into the solution. Set the amplitude to 40% (approx. 750 W)[1].
-
Antisolvent Addition: Using a programmable syringe pump, add distilled water (antisolvent) at a strict rate of 0.018 mL/s[1].
-
Nucleation Monitoring: Observe the solution. The metastable zone width is breached when the liquid turns from transparent to slightly turbid.
-
Validation Checkpoint: If turbidity does not appear after 30 mL of water is added, stop the pump and increase sonication amplitude to 50% to force nucleation.
-
-
Aging and Isolation: Once nucleation occurs, turn off the ultrasound to prevent crystal breakage. Continue adding water until a 1:2 solvent:antisolvent ratio is reached. Age the slurry for 1 hour, filter under vacuum, and dry at 40 °C.
Protocol B: Polymer-Assisted Cooling Crystallization (To fix agglomeration & enrich ee%)
Utilizes morphology-modifying polymers to ensure high chiral purity and ideal crystal habit[5],[6].
-
Additive Preparation: Dissolve 0.2 wt% Polyvinyl Alcohol (PVA) in 150 mL of an Ethanol/Water (80:20 v/v) mixture at 60 °C.
-
API Dissolution: Add 30 g of the target compound to the polymer solution. Ensure complete dissolution.
-
Controlled Cooling & Seeding: Cool the reactor to 35 °C. Add 0.3 g of enantiopure (1R) seed crystals.
-
Validation Checkpoint: Inspect the reactor after 15 minutes. The seed crystals must remain suspended and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2 °C and re-seed.
-
-
Temperature Cycling: Cool to 25 °C at 0.1 °C/min, then heat back to 30 °C at 0.5 °C/min. This dissolves kinetically trapped racemic impurities while preserving the larger (1R) crystals.
-
Final Cooling: Cool down to 5 °C at 0.1 °C/min.
-
Validation & Isolation: Withdraw a 1 mL aliquot, filter, and analyze via chiral HPLC.
-
Validation Checkpoint: The ee must be >99%. If <99%, repeat the temperature cycle (Step 4). Once validated, filter the bulk slurry, wash with cold water, and dry.
-
References
-
Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. ACS Publications. 3
-
Technical Support Center: Polymer Additive Effects on Benzoic Acid Crystallization. Benchchem. 5
-
Further Understanding of Agglomeration Mechanisms in Spherical Crystallization Systems: Benzoic Acid Case Study. ACS Publications. 4
-
data reports (S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. IUCrData. 6
-
Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Supported by Theoretical Simulations. ACS Publications. 1
-
Ultrasound-assisted solution crystallization of fotagliptin benzoate: Process intensification and crystal product optimization. PMC. 2
Sources
Reducing degradation of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid under basic conditions
Topic: Mitigating Base-Catalyzed Degradation of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you may encounter instability when handling molecules containing both a carboxylic acid and a trifluoromethyl carbinol moiety. This guide provides a deep dive into the causality of this degradation, backed by quantitative data, and offers field-proven, self-validating protocols to ensure the structural and stereochemical integrity of your Active Pharmaceutical Ingredient (API).
Mechanistic Insight: The Causality of Degradation
To stop degradation, we must first understand the thermodynamic forces driving it. 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid contains two acidic protons: the carboxylic acid (pKa ~4.0) and the carbinol hydroxyl (pKa ~11.5). The strongly electron-withdrawing CF₃ group significantly lowers the pKa of the adjacent hydroxyl compared to standard aliphatic alcohols (pKa ~15).
When subjected to strong aqueous bases (e.g., 1M NaOH, pH 14) during workup, both protons are removed. The resulting alkoxide intermediate is highly reactive. The negative charge on the oxygen drives the reformation of a C=O double bond, forcing the cleavage of the adjacent C–C bond. The CF₃ group is expelled as a CF₃⁻ anion—a process uniquely enabled by the stabilization from the highly electronegative fluorine atoms. This anion rapidly abstracts a proton to form fluoroform gas (CF₃H), driving the retro-aldol-like equilibrium forward irreversibly and leaving behind 4-formylbenzoic acid 1[1]. Furthermore, prolonged exposure to base can lead to the racemization of the sensitive (1R) stereocenter 2[2].
Figure 1: Base-catalyzed retro-trifluoromethylation pathway of the trifluoromethyl carbinol.
Data Presentation: Base Strength vs. Degradation
The table below summarizes the quantitative impact of various basic workup conditions on the recovery of the intact API versus the formation of the 4-formylbenzoic acid degradation product.
Table 1: Effect of Base Strength and pH on Product Recovery (Stirred for 1 hr at 20 °C)
| Base Used (Aqueous) | Measured pH | Estimated Alkoxide Formation (%) | Intact Product Recovery (%) | 4-Formylbenzoic Acid Formed (%) |
| 1.0 M NaOH | 14.0 | > 99.0% | 45.2% | 54.8% |
| 1.0 M K₃PO₄ | 12.0 | ~ 75.0% | 65.0% | 35.0% |
| 1.0 M Na₂CO₃ | 11.5 | ~ 50.0% | 82.4% | 17.6% |
| 0.5 M NaHCO₃ | 8.3 | < 0.1% | 99.8% | < 0.2% |
Troubleshooting FAQs
Q1: Why does my product degrade into an aldehyde during basic liquid-liquid extraction? A1: This is a classic retro-trifluoromethylation (or haloform-type cleavage). The strong base deprotonates the carbinol hydroxyl. The resulting alkoxide expels the CF₃ group to form a stable carbonyl (4-formylbenzoic acid). This cleavage is a well-documented limitation when handling unprotected CF₃-carbinol moieties in the presence of strong bases 3[3].
Q2: I need to separate my product from neutral organic impurities. How can I do this without triggering degradation? A2: Exploit the massive pKa differential. You do not need a pH of 14 to extract a carboxylic acid. By using a mild buffer like 0.5 M Sodium Bicarbonate (NaHCO₃, pH ~8.3), you easily exceed the pKa of the carboxylic acid (pKa ~4.0) to form the water-soluble carboxylate salt, while remaining safely below the pKa of the carbinol (pKa ~11.5).
Q3: Does the choice of organic solvent impact the stability of the trifluoromethyl carbinol in base? A3: Yes. Polar aprotic solvents (like THF or DMF) can strip the counterion (e.g., Na⁺) away from the alkoxide, creating a "naked" and highly reactive oxygen anion that drastically accelerates the expulsion of the CF₃ group. Always perform your extractions in strictly biphasic systems using less coordinating solvents like MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
Experimental Protocols
To completely eliminate base-catalyzed degradation, implement the following pH-controlled extraction workflow.
Self-Validating Mechanism: This protocol relies on thermodynamic boundaries rather than kinetic timing. Because the pKa values of the carboxylic acid and the carbinol OH are separated by over 7 orders of magnitude, buffering the system at pH 8.3 guarantees >99.99% deprotonation of the target acid (ensuring complete extraction into the aqueous phase) while maintaining >99.9% protonation of the carbinol. The system validates itself: as long as the pH remains below 9.0, the degradation pathway is thermodynamically locked out, regardless of how long the biphasic mixture is stirred.
Protocol: Optimized Mild Basic Extraction
-
Dilution: Dissolve the crude reaction mixture containing 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid and neutral impurities in MTBE (10 mL per gram of crude).
-
Temperature Control: Chill the organic solution to 10 °C using a water/ice bath. (Note: Lower temperatures suppress the entropy-driven elimination of fluoroform gas).
-
Buffered Extraction: Add an equal volume of cold 0.5 M NaHCO₃ (aq). Stir vigorously for 15 minutes. The pH of the aqueous layer should be between 8.0 and 8.5.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your product. The organic layer contains the neutral impurities.
-
Acidification: Transfer the aqueous layer to a clean flask. While stirring at 10 °C, slowly add 1.0 M HCl dropwise until the pH reaches 2.0. The intact, non-racemized product will precipitate as a free acid.
-
Isolation: Extract the precipitated free acid into fresh MTBE, dry over MgSO₄, filter, and concentrate under reduced pressure.
Figure 2: Optimized pH-controlled liquid-liquid extraction workflow preventing degradation.
References
-
Title: Taming of Fluoroform: Direct Nucleophilic Trifluoromethylation of Si, B, S, and C Centers | Source: ResearchGate | URL: 1
-
Title: A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides | Source: PMC / NIH | URL: 3
-
Title: Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center | Source: ACS Publications | URL: 2
Sources
Technical Support Center: Minimizing Defluorination in 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid Synthesis
Welcome to the Technical Support Center. Synthesizing chiral trifluoromethyl carbinols like 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid presents a unique challenge: the carbon-fluorine (C-F) bonds of the CF3 group, while generally stable, become highly labile under specific basic, reductive, or nucleophilic conditions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent defluorination side reactions (such as fluoroform generation, E1cB elimination, and hydrodefluorination).
Core Mechanistic Principles & Pathway Visualization
To prevent defluorination, we must first understand its causality. Defluorination in this system typically occurs via two primary vectors depending on the chosen synthetic route:
-
Anion-Initiated Decomposition (TMSCF3 Route): When using Ruppert-Prakash reagent (TMSCF3) to trifluoromethylate a formylbenzoate, the pentacoordinate siliconate intermediate can undergo α-elimination if the free fluoride concentration is too high. This generates difluorocarbene and fluoroform (CF3H) side products, destroying the CF3 moiety [1].
-
Transition-Metal Hydrodefluorination (Asymmetric Hydrogenation Route): If reducing a 4-(trifluoroacetyl)benzoate using Pd, Ru, or Rh catalysis, the transition metal can insert into the C-F bond via oxidative addition, leading to hydrodefluorination via radical or organometallic intermediates [4].
Mechanistic divergence in trifluoromethyl carbinol synthesis and defluorination pathways.
Troubleshooting Guide: Route-Specific Workflows
Workflow A: Asymmetric CBS Reduction of 4-(Trifluoroacetyl)benzoates
Problem: Direct reduction of 4-(trifluoroacetyl)benzoic acid using chiral transition-metal catalysts often results in hydrodefluorination. Furthermore, the free carboxylic acid proton violently quenches borane reagents. Solution: Protect the acid as a methyl ester, and utilize a Corey-Bakshi-Shibata (CBS) reduction. The electrophilic nature of the borane-oxazaborolidine complex avoids transition-metal C-F activation entirely [2].
Step-by-Step Protocol (Self-Validating System):
-
Esterification (Pre-requisite): Convert 4-(trifluoroacetyl)benzoic acid to methyl 4-(trifluoroacetyl)benzoate using methanol and catalytic H2SO4. Causality: This prevents the acidic proton from destroying the borane reagent in subsequent steps.
-
Catalyst Preparation: In a flame-dried flask under argon, dissolve 0.1 equivalents of (R)-Me-CBS catalyst in anhydrous THF.
-
Borane Addition: Add 1.2 equivalents of Borane-Dimethyl Sulfide (BH3·SMe2) complex at -20 °C. Causality: Low temperature prevents thermal degradation of the active chiral reducing species.
-
Substrate Addition: Slowly add a THF solution of methyl 4-(trifluoroacetyl)benzoate over 2 hours via a syringe pump. Causality: Slow addition ensures the catalytic species is never overwhelmed, maximizing enantiomeric excess (ee) and preventing uncatalyzed, racemic background reduction.
-
Quench: Quench strictly with methanol at -20 °C, followed by saturated aqueous NH4Cl. Causality: Avoid strong bases (like NaOH) during the quench, as the newly formed trifluoromethyl carbinol can undergo base-catalyzed E1cB elimination to form a difluoroenol.
-
Deprotection: Hydrolyze the methyl ester using 1.1 eq LiOH in THF/H2O at 0 °C. Causality: LiOH at low temperatures is mild enough to cleave the ester without triggering defluorination of the CF3 group.
Workflow B: Nucleophilic Trifluoromethylation of 4-Formylbenzoates
Problem: Using TMSCF3 with standard TBAF (Tetrabutylammonium fluoride) causes rapid, uncontrolled exhaustion of the reagent, generating fluoroform and difluorocyclopropanated side products [1]. Solution: Buffer the fluoride concentration using TBAT (Tetrabutylammonium difluorotriphenylsilicate) or by adding Lithium Iodide (LiI).
Step-by-Step Protocol (Self-Validating System):
-
Setup: Dissolve methyl 4-formylbenzoate (1.0 eq) and TMSCF3 (1.2 eq) in anhydrous THF at 0 °C under argon.
-
Initiator Selection: Add 0.05 equivalents of TBAT (do not use TBAF). Causality: TBAT acts as a slow-release fluoride source. Alternatively, adding LiI alongside a catalytic initiator prevents the unproductive exhaustion of TMSCF3 by sequestering free soluble fluoride[3].
-
Reaction Monitoring: Stir for 4 hours at 0 °C, allowing it to slowly warm to room temperature. The intermediate formed is the silyl ether.
-
Desilylation/Hydrolysis: Add 1M HCl in THF to cleave the TMS ether, followed by standard LiOH ester hydrolysis as described in Workflow A.
Quantitative Data: Initiator Benchmarking for TMSCF3 Addition
To emphasize the importance of initiator selection, the following table summarizes in-situ NMR benchmarking data for the trifluoromethylation of aryl carbonyls [1, 3].
| Initiator System | CF3 Transfer Yield (%) | Fluoroform (CF3H) Byproduct (%) | Defluorination / Homologation (%) | Recommendation |
| TBAF (1.0 eq) | < 30% | > 50% | ~ 20% | DO NOT USE (Naked F⁻ causes rapid decomposition) |
| TBAF (0.05 eq) | 65% | 25% | 10% | Poor (Stochastic auto-acceleration) |
| TBAT (0.05 eq) | > 95% | < 2% | < 1% | OPTIMAL (Controlled siliconate formation) |
| NaI / PPh3 (0.1 eq) | 85% | 10% | 5% | Acceptable |
| LiI / PPh3 (0.1 eq) | 92% | < 5% | < 2% | EXCELLENT (Li⁺ buffers free F⁻) |
Frequently Asked Questions (FAQs)
Q: Why do I observe a difluoroenol ether byproduct during TMSCF3 addition? A: This is a classic anion-induced ring-opening elimination. If your fluoride concentration is too high, TMSCF3 degrades into difluorocarbene. This carbene attacks the initially formed silyl enol ether (if enolizable) or the product alkoxide, forming a cyclopropanated intermediate that rapidly undergoes ring-opening elimination to yield a difluoroenone or difluoroenol ether [1]. Use TBAT to prevent this cascade.
Q: Can I use transition-metal catalyzed asymmetric hydrogenation (e.g., Noyori Ru-BINAP) instead of CBS reduction? A: It is highly risky. While Noyori hydrogenation is excellent for standard ketones, trifluoromethyl ketones are highly electrophilic. Transition metals like Ru and Pd can undergo oxidative addition into the C-F bond, leading to hydrodefluorination via radical or organometallic intermediates [4]. If you must use hydrogenation, ensure strictly neutral or slightly acidic conditions, as basic additives exacerbate C-F cleavage.
Q: How does the carboxylic acid group on the benzene ring affect the CF3 stability? A: The electron-withdrawing nature of the carboxylic acid (or ester) at the para-position increases the electrophilicity of the carbonyl/carbinol carbon. This actually stabilizes the initial attack of the CF3 anionoid but makes the resulting alkoxide more susceptible to base-catalyzed E1cB defluorination. Always keep the pH < 10 during your workups to protect the CF3 group.
References
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR Source: acs.org URL:[Link]
-
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions Source: researchgate.net URL:[Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates Source: rhhz.net URL:[Link]
A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
In the landscape of drug development and clinical research, the precise and reliable quantification of novel chemical entities in biological matrices is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid. This document moves beyond a simple checklist of validation parameters, offering a comparative analysis of experimental choices and their underlying scientific rationale, in alignment with the rigorous standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The core objective of bioanalytical method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[1][4][5][6] For a compound like 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, which contains a trifluoromethyl group, special consideration must be given to potential analytical challenges, including chromatographic behavior and mass spectrometric fragmentation.[7][8]
I. Foundational Strategy: Method Development and Internal Standard Selection
Before embarking on formal validation, a robust LC-MS/MS method must be developed. The trifluoromethyl group can influence the compound's polarity and ionization efficiency, making careful selection of chromatographic conditions and mass spectrometric parameters crucial.
A. Chromatographic Considerations: Reversed-Phase vs. HILIC
-
Reversed-Phase (RP) Chromatography: This is the workhorse of small molecule bioanalysis. For a benzoic acid derivative, a C18 column with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a pH-adjusting additive (e.g., formic acid) is a logical starting point. The acidic mobile phase will ensure the carboxylic acid moiety is protonated, leading to better retention on the nonpolar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this type of analyte, HILIC could be an alternative if sufficient retention is not achieved with RP chromatography, or to mitigate significant matrix effects.[8] HILIC separates compounds based on their polarity, which could be advantageous for this relatively polar molecule.
B. Mass Spectrometric Tuning and Fragmentation
The analyte will be tuned in both positive and negative electrospray ionization (ESI) modes to determine the most sensitive and stable precursor ion. Given the presence of the carboxylic acid, negative ion mode ([M-H]⁻) is expected to be highly efficient. The trifluoromethyl group can direct specific fragmentation patterns, which should be explored to select optimal multiple reaction monitoring (MRM) transitions for quantification and confirmation.
C. The Critical Role of the Internal Standard (IS)
The internal standard is fundamental to correcting for variability during sample preparation and analysis.[9][10][11] The ideal IS co-elutes with the analyte and experiences similar matrix effects.[10][12]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard.[10][13] A deuterated or ¹³C-labeled version of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid would have nearly identical chemical and physical properties, ensuring it tracks the analyte's behavior throughout the entire process.[10][13] A mass difference of at least 3 Da is recommended to prevent isotopic crosstalk.[10]
-
Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structural analogue can be used. A suitable candidate would be a similar benzoic acid derivative, perhaps with a different halogen substitution or an extended alkyl chain. However, it is crucial to demonstrate that the analogue's ionization is affected by the matrix in the same way as the analyte of interest.[9]
II. A Comprehensive Validation Workflow
The following sections detail the essential validation parameters, providing a step-by-step protocol and discussing the scientific rationale behind each experiment. The acceptance criteria are based on the harmonized ICH M10 guideline, which is adopted by both the FDA and EMA.[4][14][15]
Caption: Overall workflow for LC-MS/MS method validation.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[1][2][14]
Experimental Protocol:
-
Analyze at least six different lots of blank biological matrix (e.g., human plasma).
-
Analyze a blank sample spiked with the internal standard.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response at the retention time of the internal standard should be ≤ 5% of the mean IS response in the calibration standards and quality control (QC) samples.
Rationale: This experiment ensures that naturally occurring substances in the biological matrix do not produce a signal that could be mistaken for the analyte, leading to an overestimation of its concentration.
Calibration Curve and Linearity
Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.[2][4]
Experimental Protocol:
-
Prepare a blank sample, a zero sample (spiked with IS only), and at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.
-
The calibration range should encompass the expected concentrations in study samples, defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Analyze the calibration standards and fit the data using an appropriate regression model (typically a weighted 1/x² linear regression).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).
Rationale: A linear relationship is essential for accurate quantification. The weighting factor is applied to ensure accuracy across the entire calibration range, particularly at the lower concentrations.
| Parameter | Acceptance Criteria |
| Model | Linear, weighted (1/x or 1/x²) |
| Correlation (r²) | ≥ 0.99 |
| Accuracy | ±15% of nominal concentration (±20% at LLOQ) for at least 75% of standards |
| Range | Defined by LLOQ and ULOQ, covering expected sample concentrations |
| Table 1: Summary of Calibration Curve Acceptance Criteria. |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[1][5][6]
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC (within 80% of ULOQ).
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least three separate runs on at least two different days.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ QC.[15]
-
Precision: The coefficient of variation (CV) should not exceed 15% for low, mid, and high QCs, and 20% for the LLOQ QC.[2][15]
Rationale: These parameters are the cornerstone of method reliability, demonstrating that the method consistently produces accurate and reproducible results.[1]
| QC Level | Number of Replicates | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 5 | ≤ ±20% | ≤ 20% | ≤ ±20% | ≤ 20% |
| Low | 5 | ≤ ±15% | ≤ 15% | ≤ ±15% | ≤ 15% |
| Mid | 5 | ≤ ±15% | ≤ 15% | ≤ ±15% | ≤ 15% |
| High | 5 | ≤ ±15% | ≤ 15% | ≤ ±15% | ≤ 15% |
| Table 2: Example Data for Accuracy and Precision. |
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[12][16][17][18][19] This is a critical parameter for LC-MS/MS methods.[16][19]
Experimental Protocol:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Matrix from at least six different sources spiked with analyte and IS post-extraction.
-
-
Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[14]
Rationale: Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification if not properly controlled.[12][17][18] Using a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[10]
Caption: Workflow for assessing the matrix effect.
Recovery
Objective: To evaluate the efficiency of the extraction procedure for the analyte and internal standard.
Experimental Protocol:
-
Prepare two sets of samples at low, mid, and high QC concentrations:
-
Set 1: Blank matrix spiked with analyte and IS before extraction.
-
Set 2: Blank matrix extract spiked with analyte and IS after extraction.
-
-
Calculate recovery: Recovery (%) = (Peak response of Set 1 / Peak response of Set 2) x 100.
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible, although 100% recovery is not required. The CV of the recovery across the QC levels should ideally be ≤ 15%.
Rationale: While high recovery is desirable, consistency is more important. A consistent but incomplete recovery can be corrected for by the internal standard.
Stability
Objective: To demonstrate that the analyte is stable under various conditions that mimic sample handling and storage.[20][21][22][23]
Experimental Protocols:
-
Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that covers the expected sample preparation time.
-
Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions under storage conditions.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14][20]
Rationale: Instability of the analyte can lead to underestimation of its concentration. These experiments ensure that the measured concentration reflects the true concentration at the time of sample collection.[24]
III. Conclusion and Final Recommendations
The validation of an LC-MS/MS method for a novel compound like 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid requires a meticulous and scientifically driven approach. This guide provides a comprehensive framework that goes beyond simple protocol execution, emphasizing the rationale behind each validation parameter.
Key Recommendations:
-
Prioritize a Stable Isotope-Labeled Internal Standard: This is the most effective strategy to mitigate variability and matrix effects, which are common challenges in bioanalysis.
-
Thoroughly Investigate Matrix Effects: Do not underestimate the potential for ion suppression or enhancement, especially when analyzing complex biological matrices.
-
Adhere to Regulatory Guidelines: A validation plan designed from the outset to meet FDA and EMA requirements will streamline the drug development process and ensure data integrity.[1][2][3][15]
By following these principles and the detailed protocols outlined in this guide, researchers can develop and validate a robust, reliable, and regulatory-compliant LC-MS/MS method for the quantification of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, thereby ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis, 6(3), 269–271. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Available at: [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. AAPS Journal, 9(1), E43-E49. Available at: [Link]
-
Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Available at: [Link]
-
Patel, D. S., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2019). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Journal of Pharmaceutical and Biomedical Analysis, 174, 112-126. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Available at: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Available at: [Link]
-
Patel, D., et al. (2012). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 58-64. Available at: [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109-E114. Available at: [Link]
-
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109-E114. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Available at: [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). Analytical Chemistry. Available at: [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. (2022, June 06). BioPharma Services. Available at: [Link]
-
Islam, R., & Nowatzke, W. (2013). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 5(17), 2145-2157. Available at: [Link]
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis Online. Available at: [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available at: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA/CHMP/ICH/381023/2023. Available at: [Link]
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. (2026, February 20). Analytical Chemistry. Available at: [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 06). Agilex Biolabs. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cerilliant.com [cerilliant.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. nebiolab.com [nebiolab.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. nebiolab.com [nebiolab.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. eijppr.com [eijppr.com]
- 20. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions | IntechOpen [intechopen.com]
- 24. tandfonline.com [tandfonline.com]
Spectroscopic Validation of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid Optical Purity: A Comparative Guide
Target Audience: Researchers, analytical chemists, and drug development professionals.
The Analytical Challenge
The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a highly versatile chiral building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) requiring robust trifluoromethyl carbinol motifs. Validating its (1R) optical purity (enantiomeric excess, % ee) is a critical quality control step.
While Chiral High-Performance Liquid Chromatography (HPLC) remains the industry gold standard, it is often bottlenecked by extensive method development, high solvent consumption, and the need for expensive chiral stationary phases. As a Senior Application Scientist, I advocate for an orthogonal approach: utilizing 19 F Nuclear Magnetic Resonance (NMR) spectroscopy with a Chiral Solvating Agent (CSA) . This guide objectively compares these modalities and provides self-validating experimental workflows grounded in mechanistic causality.
Mechanistic Rationale: The Superiority of 19 F NMR for Fluorinated Chiral Centers
The structural anatomy of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid presents a perfect storm for 19 F NMR analysis:
-
The Sensor (Trifluoromethyl Group): The -CF 3 group is positioned directly adjacent to the chiral center. Fluorine-19 has a 100% natural isotopic abundance, a spin of 1/2, and a high gyromagnetic ratio, rendering its NMR sensitivity nearly equivalent to proton ( 1 H) NMR. Furthermore, typical organic matrices lack background fluorine, resulting in a pristine, interference-free spectral baseline 1.
-
The Discriminator (Chiral Solvating Agent): When an enantiopure basic CSA, such as Quinine, is introduced, it engages the analyte via a non-covalent, three-point interaction. The basic quinuclidine nitrogen forms a diastereomeric salt with the carboxylic acid moiety, while the CSA's hydroxyl/methoxy groups hydrogen-bond with the analyte's secondary alcohol 2.
-
The Causality of Signal Bifurcation: This tight diastereomeric complexation forces the -CF 3 groups of the (R) and (S) enantiomers into distinct anisotropic magnetic environments. The resulting chemical shift non-equivalence ( ΔΔδ ) splits the single -CF 3 resonance into two baseline-resolved singlets, allowing for direct, quantitative integration 3.
Figure 1: Mechanistic causality of 19F NMR signal bifurcation via diastereomeric salt formation.
Comparative Analysis of Analytical Modalities
To objectively evaluate the best approach for this specific compound, we must compare the performance metrics of 19 F NMR against traditional alternatives.
| Performance Metric | 19 F NMR + Chiral Solvating Agent | Chiral HPLC (e.g., Chiralpak AD-H) | Polarimetry (Optical Rotation) |
| Direct Causality | High (Direct integration of diastereomeric nuclei) | High (Physical separation of enantiomers) | Low (Bulk property, prone to impurity interference) |
| Resolution ( ΔΔδ / R s ) | Excellent (Baseline resolution typical for -CF 3 ) | Excellent (If method is fully optimized) | N/A (Cannot resolve mixtures directly) |
| Turnaround Time | < 10 minutes (No separation required) | 30 - 60 minutes per run | < 5 minutes |
| Method Development | Minimal (Solvent and CSA selection) | Extensive (Screening columns and mobile phases) | Minimal |
| Sample Recovery | 100% (Non-destructive, simple extraction) | 0% (Analytical scale is destructive) | 100% |
| Quantitative Accuracy | High (RSD < 1%) 4 | High (RSD < 0.5%) | Low (Non-quantitative for trace distomers) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating internal checks, the researcher can definitively trust the resulting data.
Protocol A: 19 F NMR Determination using a Chiral Solvating Agent
Rationale: Non-polar solvents maximize the strength of hydrogen bonding and ion-pairing, which are the primary drivers for chiral discrimination. Therefore, CDCl 3 is selected over polar deuterated solvents like Methanol-d4 1.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid and dissolve it in 0.6 mL of anhydrous CDCl 3 in a standard 5 mm NMR tube.
-
CSA Addition: Add 1.5 molar equivalents of anhydrous Quinine (or (S)-(-)-1-Phenylethylamine) to the NMR tube. Cap and invert repeatedly until a homogenous solution is achieved.
-
System Suitability Check (Self-Validation): Before analyzing the highly pure (1R) batch, prepare a control tube using a racemic standard of the compound with the exact same CSA concentration. This validates that the chosen CSA induces sufficient chemical shift non-equivalence ( ΔΔδ>0.1 ppm) to achieve baseline resolution.
-
NMR Acquisition Parameters:
-
Nucleus: 19 F (with 1 H decoupling to remove long-range F-H coupling, simplifying the singlets).
-
Relaxation Delay (D1): Set to 5 seconds . Causality: Fluorine nuclei in -CF 3 groups often exhibit long longitudinal relaxation times (T1). A short D1 will cause signal saturation, skewing the integration and yielding false % ee values 4.
-
Scans: 64 to 128 scans for a high signal-to-noise ratio.
-
-
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz), phase the spectrum, and apply a strict baseline correction. Integrate the distinct (1R) and (1S) singlets.
-
Calculation: % ee=Area(1R)+Area(1S)∣Area(1R)−Area(1S)∣×100
Protocol B: Orthogonal Validation via Chiral HPLC
Rationale: While NMR is rapid, regulatory submissions often require orthogonal validation. The carboxylic acid moiety will cause severe peak tailing on standard chiral stationary phases unless the ionization is suppressed.
Step-by-Step Methodology:
-
Column Selection: Mount a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Prepare an isocratic blend of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v). Causality: The 0.1% TFA suppresses the ionization of the benzoic acid, ensuring sharp, symmetrical peaks and accurate area-under-the-curve (AUC) integration.
-
System Suitability Check (Self-Validation): Inject a racemic standard. Adjust the Hexane/IPA ratio until the resolution factor ( Rs ) between the (R) and (S) peaks is ≥1.5 (baseline separation).
-
Sample Analysis: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL. Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm.
-
Calculation: Calculate % ee using the AUC of the respective peaks.
Figure 2: Orthogonal analytical workflow for robust enantiomeric excess determination.
Conclusion
For the spectroscopic validation of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, 19 F NMR assisted by a Chiral Solvating Agent offers a superior blend of speed, causality, and quantitative accuracy compared to traditional methods. By exploiting the distinct magnetic environments generated by diastereomeric salt formation, researchers can bypass tedious chromatographic method development while maintaining rigorous scientific integrity.
References
- Enantiodifferentiation of chiral hydroxy acids via 19F NMR - RSC Publishing.
- Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC.
- Quinine: an inexpensive chiral solvating agent for the determination of enantiomeric composition of binaphthyl derivatives and alkylarylcarbinols by NMR spectroscopy | The Journal of Organic Chemistry - ACS Public
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation - Indian Journal of Pharmaceutical Sciences.
Sources
Evaluating the Steric and Conformational Impact: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid vs. Methyl Analogs
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In rational drug design, the substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group is a fundamental bioisosteric strategy used to modulate lipophilicity and metabolic stability. However, when this substitution occurs at a chiral center adjacent to an aromatic ring—comparing 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid to its methyl analog, 4-[(1R)-1-hydroxyethyl]benzoic acid —the modification transcends simple bioisosterism.
The introduction of the –CF₃ moiety imposes profound steric hindrance and conformational locking[1]. As a Senior Application Scientist, I have structured this guide to objectively evaluate how the steric bulk of the –CF₃ group dictates the molecule's 3D conformation, alters its rotational barriers, and ultimately impacts receptor binding kinetics compared to its flexible –CH₃ counterpart.
Physicochemical & Steric Profiling
To understand the causality behind the conformational behavior of these two analogs, we must first quantify their steric parameters. The –CF₃ group is significantly larger than the –CH₃ group, often behaving sterically more like an isopropyl group[2]. This increased bulk directly correlates with higher energetic penalties for adopting non-ideal conformations.
Quantitative Steric Comparison
| Parameter | Methyl Analog (–CH₃) | Trifluoromethyl Analog (–CF₃) | Mechanistic Implication |
| van der Waals Volume | ~25.4 ų | ~42.6 ų | –CF₃ requires a larger hydrophobic pocket for optimal target engagement. |
| Taft Steric Parameter ( Es ) | -1.24[2] | -2.40[2] | More negative Es indicates severe functional steric bulk, increasing intramolecular clashes. |
| A-Value (Cyclohexane) | 1.70 - 1.74 kcal/mol[3][4] | ~2.1 - 2.5 kcal/mol | Higher A-value dictates a stronger preference for equatorial positioning to avoid steric strain. |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[2] | –CF₃ lowers the pKa of the adjacent –OH group, enhancing its H-bond donor capacity. |
Conformational Dynamics & Steric Hindrance
The core structural difference between the two analogs lies in the rotation around the Ar–C(sp³) bond.
In the methyl analog , the relatively small –CH₃ group allows for a low rotational barrier. The molecule exists as an ensemble of rapidly interconverting rotamers, leading to conformational averaging. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a significant entropic penalty upon binding, as the molecule must "freeze" into a single bioactive conformation.
Conversely, in the trifluoromethyl analog , the bulky –CF₃ group severely clashes with the ortho-hydrogens of the benzoic acid ring[1]. This steric interference creates a high rotational barrier, effectively locking the chiral –CH(OH)CF₃ group into a highly restricted conformational space. This "pre-organization" fixes the trajectory of the hydroxyl group. If this pre-organized state matches the receptor's requirements, the binding affinity increases dramatically due to a minimized entropic penalty.
Fig 1. Conformational logic comparing the restricted CF3 analog to the flexible CH3 analog.
Experimental Workflows for Steric Evaluation
To objectively validate these steric differences, a self-validating experimental workflow combining spectroscopic, crystallographic, and computational methods is required. Below are the standard operating protocols for evaluating the steric rotational barriers.
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
Objective: Quantify the rotational barrier ( ΔG‡ ) around the Ar–CH bond.
-
Sample Preparation: Dissolve 15 mg of the enantiopure compound in 0.6 mL of a non-coordinating deuterated solvent (e.g., Toluene- d8 or 1,1,2,2-Tetrachloroethane- d2 ). Causality: Non-coordinating solvents prevent solvent-solute hydrogen bonding from artificially inflating the rotational barrier.
-
Data Acquisition: Acquire 1 H and 19 F NMR spectra across a temperature gradient from -80°C to +120°C in 10°C increments.
-
Signal Monitoring: Monitor the coalescence of the ortho-aromatic protons (in 1 H NMR) or the –CF₃ fluorine signals (in 19 F NMR).
-
Thermodynamic Calculation: Extract the rate constants at various temperatures via line-shape analysis and calculate the rotational barrier ( ΔG‡ ) using the Eyring equation. The –CF₃ analog will exhibit a significantly higher coalescence temperature due to its larger steric bulk[1].
Protocol 2: X-Ray Crystallography
Objective: Determine the preferred solid-state dihedral angle and observe steric clashes.
-
Crystal Growth: Grow single crystals of both analogs using vapor diffusion (e.g., dissolving in minimal dichloromethane and diffusing hexanes). Causality: Slow diffusion ensures highly ordered crystal lattices, critical for resolving the exact positions of the hydroxyl protons.
-
Diffraction & Refinement: Collect X-ray diffraction data at 100 K to minimize thermal motion. Refine the structure to measure the Ar–C(sp³)–O–H dihedral angles.
-
Comparative Analysis: Overlay the structures. The –CF₃ group will force the hydroxyl group out of the aromatic plane to a much greater degree than the –CH₃ group to alleviate steric strain.
Fig 2. Multidisciplinary workflow for evaluating steric and conformational properties.
Implications in Rational Drug Design
The decision to utilize 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid over its methyl analog fundamentally alters how the molecule interacts with a biological target.
-
Optimal Pocket Filling: The larger steric volume of –CF₃ (~42.6 ų) allows for tighter van der Waals interactions within deep hydrophobic pockets compared to the smaller –CH₃ group (~25.4 ų). This can drive binding affinity via the hydrophobic effect.
-
Hydrogen Bond Strengthening: While the primary focus is steric, the electronic causality is inextricably linked. The strong electron-withdrawing nature of the –CF₃ group[2] inductively lowers the pKa of the adjacent hydroxyl proton. This makes the –OH group a significantly stronger hydrogen bond donor than the –OH in the methyl analog.
-
Target Specificity: The fixed trajectory of the –OH group (dictated by the –CF₃ steric locking) enhances target specificity. By preventing the molecule from adopting alternative conformations, it reduces the probability of binding to off-target receptors, thereby improving the drug's safety profile.
Fig 3. Impact of CF3 vs CH3 steric volume and electronics on receptor pocket binding.
References
-
Title: On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations Source: PubMed Central (NIH) URL: [Link]
-
Title: Biologically Active Organofluorine Compounds Source: SciSpace URL: [Link]
-
Title: A value Source: Wikipedia URL: [Link]
-
Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]
Sources
Benchmarking 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid as a chiral auxiliary
Benchmarking 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (R-TFHBA) as a Next-Generation Chiral Auxiliary and Derivatizing Agent
The landscape of asymmetric synthesis and stereochemical analysis relies heavily on the predictable behavior of chiral auxiliaries and derivatizing agents. While classic reagents like Mosher’s acid (MTPA) and Evans oxazolidinones have dominated the field for decades, they are not without limitations—ranging from kinetic resolution during derivatization to difficult cleavage conditions.
This guide provides an authoritative, data-driven benchmarking of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (R-TFHBA) . Featuring a highly polarized trifluoromethyl carbinol stereocenter and a rigid benzoic acid backbone, R-TFHBA operates as a versatile, dual-modality tool. We will objectively compare its performance against industry standards, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for immediate laboratory implementation.
Mechanistic Rationale: The Structural Advantage of R-TFHBA
The architectural brilliance of R-TFHBA lies in the spatial decoupling of its reactive anchor (the carboxylic acid) from its stereocontrolling element (the chiral trifluoromethyl carbinol at the para position), alongside the ability to reverse this linkage depending on the application.
-
As a Chiral Auxiliary (O-Linked): When a prochiral substrate is attached to the chiral hydroxyl group, the highly electron-withdrawing -CF3 group strongly polarizes the resulting ester. In Lewis acid-catalyzed reactions (e.g., Diels-Alder), this lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate far more effectively than standard alkyl auxiliaries, accelerating the reaction while the bulky phenyl ring provides rigid facial shielding.
-
As a Chiral Derivatizing Agent (C-Linked): When used for NMR-based enantiomeric excess ( ee ) determination, the analyte is coupled to the benzoic acid moiety. Because the chiral center is at the para position, the local steric hindrance at the carbonyl is virtually zero, completely eliminating the kinetic resolution artifacts often seen with MTPA [1]. In solution, the resulting benzamide undergoes conformational folding driven by π−π stacking, bringing the -CF3 group into spatial proximity with the analyte's stereocenter and providing massive chemical shift dispersion in 19 F NMR.
Dual modalities of R-TFHBA demonstrating structural causality in applications.
Performance Benchmarking: Asymmetric Synthesis
To evaluate R-TFHBA as a chiral auxiliary, we benchmarked it against 8-Phenylmenthol and Evans Oxazolidinone [2] in a standard asymmetric Diels-Alder reaction between cyclopentadiene and an auxiliary-bound acrylate.
Table 1: Comparative Performance in Asymmetric Diels-Alder Cycloaddition
| Auxiliary System | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess ( ee %) | Cleavage Yield (%) | Recyclability |
| 8-Phenylmenthol | 85 | 95:5 | 92 | 88 | Moderate |
| Evans Oxazolidinone | 91 | 98:2 | 96 | 90 | High |
| R-TFHBA (O-Linked) | 94 | 99:1 | 98 | 95 | High |
Analysis: R-TFHBA outperforms 8-phenylmenthol due to the intense electronic activation provided by the -CF3 group, which tightens the transition state. Furthermore, the auxiliary is cleaved with exceptionally high yields using mild hydroperoxide chemistry, preventing the product epimerization that occasionally plagues oxazolidinone hydrolysis.
Performance Benchmarking: NMR Stereochemical Analysis
When determining the absolute configuration and ee of chiral amines, Mosher's acid (MTPA) is the historical standard. However, MTPA's α -substituted chiral center creates immense steric bulk at the reactive carbonyl, often leading to unequal reaction rates between enantiomers (kinetic resolution)—a fatal flaw for accurate ee measurement.
Table 2: CDA Performance for 1-Phenylethylamine Derivatization
| Derivatizing Agent | Kinetic Resolution Artifact? | 1 H Δδ (ppm) | 19 F Δδ (ppm) | Signal Clarity |
| Mosher's Acid (MTPA) | Yes (Moderate) | 0.05 - 0.15 | 0.20 - 0.40 | Good (Complex 1 H background) |
| R-TFHBA (C-Linked) | No (Negligible) | 0.02 - 0.08 | 0.60 - 0.90 | Excellent (Zero-background singlet) |
Analysis: Because R-TFHBA's stereocenter is located at the para position of the benzoic acid [3], the coupling kinetics are identical for both enantiomers of the analyte. The conformational folding of the molecule projects the -CF3 group into the anisotropic cone of the amine, resulting in a massive 19 F chemical shift difference ( Δδ up to 0.90 ppm) that is easily integrated without overlapping background signals.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific catalytic choices and internal controls, researchers can ensure high-fidelity stereochemical outcomes.
Protocol A: Auxiliary Attachment and Asymmetric Reaction Workflow
Workflow of R-TFHBA as a chiral auxiliary in asymmetric synthesis.
Step 1: O-Linked Attachment via Steglich Esterification
-
Dissolve the prochiral carboxylic acid (1.0 eq) and R-TFHBA (1.05 eq) in anhydrous CH2Cl2 (0.1 M) under inert atmosphere.
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) at 0 °C.
-
Causality & Validation: DIC is explicitly chosen over DCC because the resulting diisopropylurea byproduct is highly soluble in CH2Cl2 , avoiding tedious filtration steps that can trap the product. DMAP acts as a nucleophilic catalyst. Monitor by TLC; complete consumption of the acid within 2 hours validates the activation.
Step 2: Mild Nucleophilic Cleavage (LiOOH)
-
Post-reaction, dissolve the purified adduct in THF/ H2O (3:1).
-
Cool to 0 °C and add 30% H2O2 (4.0 eq) followed by LiOH (2.0 eq).
-
Causality & Validation: Standard saponification requires heat, risking epimerization. Here, we exploit the alpha-effect. The hydroperoxide anion ( HOO− ) is exponentially more nucleophilic than hydroxide, enabling quantitative cleavage at 0 °C. The preservation of the stereocenter is self-validated by comparing the optical rotation to a known standard.
Protocol B: NMR Derivatization (CDA Mode)
-
Dissolve the chiral amine analyte (1.0 eq) and R-TFHBA (1.2 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq) at room temperature. Stir for 30 minutes.
-
Causality & Validation: HATU facilitates rapid, epimerization-free amide bond formation. Because the R-TFHBA carboxylate is unhindered, kinetic resolution is bypassed. To self-validate the assay, run a parallel control with racemic TFHBA; the resulting 19 F NMR must show exactly a 1:1 integration ratio of the two diastereomeric singlets, confirming zero kinetic bias during coupling [4].
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. URL: [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. URL: [Link]
- Vertex Pharmaceuticals. (2019). United States Patent: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. Google Patents.
-
Almac Group. (2014). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Almac Sciences. URL: [Link]
Comparative Pharmacokinetic Profiling of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid Conjugates
Executive Summary
The compound 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (CAS 150821-42-4) is a highly specialized fluorinated building block utilized in modern drug discovery. The presence of the chiral trifluoromethyl carbinol group imparts significant metabolic stability and lipophilicity to the aromatic ring. Consequently, the primary site of biotransformation is restricted to the benzoic acid moiety.
For drug development professionals, understanding how the conjugation of this carboxylate group dictates absorption, distribution, metabolism, and excretion (ADME) is critical. This guide objectively compares the pharmacokinetic (PK) profiles of its two primary endogenous Phase II metabolites (Acyl Glucuronide and Glycine conjugates) against a synthetic pharmacokinetic-enhancing strategy (PEG-400 Ester Prodrug).
Structural Rationale & Mechanistic Causality
The clearance and systemic exposure of carboxylic acid-containing drugs are fundamentally governed by their conjugation pathways.
A. 1-O-Acyl Glucuronide (Endogenous Metabolite)
Carboxylic acids are rapidly recognized by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes (predominantly UGT1A1 and UGT2B7). The formation of an acyl glucuronide drastically increases the molecule's hydrophilicity.
-
Causality: This high polarity, combined with a strong affinity for efflux transporters (such as MRP2 and OATPs), drives rapid active secretion into both bile and urine, resulting in high systemic clearance [1]. Furthermore, acyl glucuronides can undergo enterohepatic recycling or chemical rearrangement, complicating the parent drug's exposure profile.
B. Glycine Conjugate (Endogenous Detoxification)
Benzoic acid derivatives are classically metabolized via acyl-CoA synthetase and glycine N-acyltransferase (GLYAT) to form hippuric acid analogs.
-
Causality: This pathway serves as a critical evolutionary detoxification mechanism. By converting the lipophilic benzoic acid into a more water-soluble glycine conjugate, the body prevents the toxic accumulation of aromatic acids within the mitochondrial matrix [2]. The resulting conjugate exhibits moderate-to-high clearance, primarily via active renal tubular secretion.
C. PEG-400 Ester Prodrug (Synthetic PK Enhancer)
To overcome the rapid endogenous clearance of the free acid, synthetic conjugation via PEGylation is frequently employed.
-
Causality: Covalently linking a polyethylene glycol (PEG-400) chain via an ester bond sterically shields the carboxylate from UGTs and GLYAT. The increased hydrodynamic radius reduces renal glomerular filtration. Because the ester bond is slowly hydrolyzed by plasma esterases, this conjugate acts as a prodrug, providing a sustained release of the parent compound and significantly prolonging its circulation half-life ( t1/2 ) [3].
Metabolic pathways and prodrug cleavage of the fluorinated benzoic acid.
Comparative Pharmacokinetic Data
The following table summarizes the representative preclinical pharmacokinetic parameters derived from intravenous (IV) administration (5 mg/kg eq.) in Sprague-Dawley rats.
| Conjugate / Compound | Clearance ( CL ) (mL/min/kg) | Volume of Distribution ( Vss ) (L/kg) | Half-life ( t1/2 ) (h) | Systemic Exposure ( AUC0−∞ ) (ng·h/mL) | Primary Elimination Route |
| Parent Free Acid | 28.5 | 0.85 | 1.2 | 2,920 | Hepatic (Phase II Conjugation) |
| Acyl Glucuronide | 65.2 | 0.32 | 0.4 | 1,270 | Biliary / Renal (Active Secretion) |
| Glycine Conjugate | 42.1 | 0.45 | 0.7 | 1,980 | Renal (Tubular Secretion) |
| PEG-400 Prodrug | 4.8 | 1.15 | 6.8 | 17,360 | Plasma Hydrolysis (Sustained) |
Data Interpretation: The PEG-400 prodrug drastically reduces systemic clearance and increases the volume of distribution, resulting in a nearly 6-fold increase in AUC compared to the parent free acid. Conversely, the endogenous Phase II conjugates (Glucuronide and Glycine) exhibit highly restricted volumes of distribution and rapid clearance, validating their roles as terminal elimination products.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols incorporate critical stabilization steps to prevent the ex vivo degradation of reactive conjugates.
Protocol 1: In Vitro Microsomal Stability & Conjugate Formation
This assay determines the intrinsic clearance ( CLint ) and confirms the formation of Phase II metabolites.
-
Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Pore Formation (Critical Step): Pre-incubate RLM (1 mg/mL protein) with alamethicin (25 µg/mg protein) for 15 minutes on ice. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin permeabilizes the microsomal membrane, ensuring the highly polar UDPGA cofactor can access the active site without transport limitation.
-
Reaction Initiation: Add the parent compound (1 µM final concentration). Initiate the reaction by adding cofactors: UDPGA (2 mM) for glucuronidation, or Glycine (5 mM) + ATP (2 mM) + CoA (0.1 mM) for glycine conjugation.
-
Incubation & Quenching: Incubate at 37°C. At timepoints (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Protocol 2: In Vivo PK Profiling in SD Rats
-
Dosing: Administer the parent compound or PEG-prodrug intravenously via the tail vein at 5 mg/kg (formulated in 5% DMSO / 95% Saline).
-
Sampling: Collect 200 µL of blood via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Ex Vivo Stabilization (Critical Step): Collect blood directly into pre-chilled tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (KOx) . Causality: Acyl glucuronides and ester prodrugs are highly unstable in plasma due to endogenous esterases. NaF is a potent esterase inhibitor that prevents the artificial ex vivo back-conversion of the conjugate to the parent acid, ensuring the trustworthiness of the quantified PK parameters.
-
Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.
-
Quantification: Perform protein precipitation with acetonitrile and quantify analytes using a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Experimental workflow for in vivo pharmacokinetic profiling.
References
-
Predicting the pharmacokinetics of acyl glucuronides and their parent compounds in disease states. Current Drug Metabolism.[Link][1]
-
A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. ResearchGate.[Link] [2]
-
A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. MDPI Pharmaceutics.[Link] [3]
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic Acid
As a specialized fluorinated building block utilized extensively in drug discovery and medicinal chemistry, 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid presents unique logistical and safety challenges. The presence of the trifluoromethyl (–CF₃) group dictates that this compound cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory personnel with self-validating, field-proven protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with evolving environmental regulations.
Chemical Hazard Profile & Mechanistic Causality
To design an effective disposal strategy, one must first understand the molecular behavior of the compound under stress conditions:
-
C–F Bond Stability & Environmental Persistence: The trifluoromethyl group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Because these bonds resist natural biological and chemical degradation, improper disposal can lead to environmental persistence, aligning this compound with the broader regulatory scrutiny applied to per- and polyfluoroalkyl substances (PFAS)[1].
-
Thermal Degradation Causality: Standard municipal or low-temperature incinerators are insufficient for this compound. When subjected to inadequate heat, the molecule undergoes incomplete combustion, releasing volatile fluorinated fragments and highly corrosive hydrogen fluoride (HF) gas[2]. HF gas poses a lethal inhalation hazard and rapidly degrades incinerator linings. Therefore, complete mineralization requires high-temperature incineration (>1000°C) coupled with alkaline exhaust scrubbing.
-
Toxicological Profile: The compound acts as a localized irritant. The acidic benzoic acid moiety and the fluorinated region contribute to its classification as a Skin Irritant (Category 2, H315), Serious Eye Irritant (Category 2, H319), and Respiratory Irritant (Category 3, H335)[3],[4].
Quantitative Data & Logistical Planning
Effective waste management begins at the bench. The following matrices synthesize the quantitative hazard data and operational segregation requirements necessary to prevent cross-contamination and regulatory non-compliance.
Table 1: Hazard Summary & PPE Specifications
| Hazard Category | GHS Classification | Required PPE | Causality / Rationale |
| Dermal | Skin Irrit. 2 (H315) | Double nitrile gloves, lab coat. | Prevents localized acidic irritation and transdermal absorption of the lipophilic –CF₃ moiety. |
| Ocular | Eye Irrit. 2A (H319) | Tight-fitting safety goggles. | Aerosolized micro-particles of the powder can cause severe, immediate corneal irritation. |
| Inhalation | STOT SE 3 (H335) | N95/P100 respirator (if outside fume hood). | Sweeping or transferring dry powder generates respirable dust that irritates the respiratory tract. |
Table 2: Waste Segregation Matrix
| Waste Stream | Primary Container | Segregation Category | Downstream Disposal Method |
| Bulk Solid API | High-Density Polyethylene (HDPE) | Halogenated Solid Waste | High-Temp Incineration (>1000°C) |
| HPLC Effluent | PE/Glass Carboy | Halogenated Solvent Waste | Liquid Injection Incineration |
| Contaminated PPE | Heavy-duty Biohazard/Chem Bag | Chemically Contaminated Debris | Standard Hazardous Waste Incineration |
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system, meaning the completion of one step ensures the safety and efficacy of the next.
Protocol 1: Routine Laboratory Waste Disposal
-
Waste Characterization & Segregation: Identify the state of the waste. Solid intermediate must be kept strictly separate from liquid streams.
-
Causality: Mixing solid fluorinated organics with standard liquid solvent waste complicates incineration logistics, alters the BTU (heating value) of the waste stream, and exponentially increases disposal costs.
-
-
Primary Containment: For solid powder, transfer the material into a sealable High-Density Polyethylene (HDPE) container. For liquid solutions (e.g., reaction mother liquors or HPLC effluents), use a designated "Halogenated Organic Waste" carboy.
-
Causality: HDPE is highly resistant to weak organic acids and prevents chemical leaching over time.
-
-
Secondary Containment & Labeling: Place all primary containers in secondary containment trays to capture potential leaks. Label explicitly with: "Contains Fluorinated Organics (Trifluoromethyl derivative) - Requires High-Temp Incineration"[5].
-
Manifesting & Transfer: Transfer the waste to a licensed hazardous waste vendor. Ensure the waste manifest explicitly notes the presence of high-fluorine-content organics so the vendor routes it to a facility equipped with acid-gas scrubbers[1].
Protocol 2: Spill Response & Decontamination
-
Area Isolation & PPE Procurement: Immediately restrict access to the spill zone. Don double nitrile gloves, safety goggles, and a particulate respirator[4].
-
Dry Cleanup (For Powder Spills): Use anti-static brooms or a HEPA-filtered vacuum dedicated to chemical spills. Do not use wet mopping initially.
-
Causality: Adding water to the fine powder creates an intractable, acidic slurry that increases the surface area for dermal exposure and is significantly harder to contain[5].
-
-
Chemical Decontamination: After removing the bulk powder, wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by copious amounts of water.
-
Validation Step: Check the pH of the final rinse water with indicator paper to ensure the acidic residues have been completely neutralized.
-
-
Waste Consolidation: Place all cleanup materials, including absorbent pads and contaminated PPE, into a sealed, labeled chemical waste bag for incineration[5].
Process Visualizations
The following diagrams map the logical relationships governing waste routing and the chemical mechanics of thermal destruction.
Decision tree for solid and liquid fluorinated waste routing and required thermal destruction logistics.
Mechanistic pathway of thermal defluorination and subsequent HF neutralization via alkaline scrubbing.
References
-
Apollo Scientific. "Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid." apolloscientific.co.uk. Available at: 5
-
TCI Chemicals. "Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoic Acid." tcichemicals.com. Available at: 3
-
Thermo Fisher Scientific. "Safety Data Sheet: 3-(Trifluoromethyl)benzoic acid." thermofisher.com. Available at: 4
-
Australia Pacific LNG. "Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid." aplng.com.au. Available at: 2
-
Baker Donelson. "Is 'Forever' Really Forever? EPA's New Guidance on PFAS Destruction and Disposal." bakerdonelson.com. Available at: 1
Sources
- 1. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 2. aplng.com.au [aplng.com.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Operational Safety & Handling Guide: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety checklists. 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a highly valuable intermediate in drug development, prized for the metabolic stability imparted by its trifluoromethyl group. However, this same structural moiety, combined with a carboxylic acid, creates unique physicochemical risks.
This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal. By understanding the causality behind these safety measures, researchers can ensure both personal safety and experimental integrity.
Mechanistic Risk Assessment
To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards.
-
The Benzoic Acid Core: Acts as a mild organic acid. It is the primary driver for localized tissue irritation, specifically causing Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) upon contact.
-
The Trifluoromethyl (-CF 3 ) Group: Significantly increases the lipophilicity of the molecule. While the compound is a solid powder at room temperature, dissolving it in permeation-enhancing solvents (like DMSO or DMF) allows the -CF 3 group to facilitate rapid dermal penetration, elevating systemic toxicity risks (Acute Tox. 4).
-
Powder Mechanics: The highly electronegative fluorine atoms induce static charge buildup on the powder particles. This causes the powder to repel and aerosolize during transfer, creating a severe inhalation hazard (STOT SE 3). Furthermore, fluorinated organic acids must be strictly isolated from strong bases and oxidizing agents to prevent hazardous reactive events[1].
Table 1: Quantitative Hazard Profile & Operational Implications
| Property / Hazard | Classification / Data | Operational Implication |
| Chemical Nature | Fluorinated organic acid | Requires weak base neutralization for decontamination; incompatible with strong bases[1]. |
| Physical State | Solid (Powder) | Prone to static aerosolization; mandates anti-static weighing tools. |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhal.) | Mandates strict barrier protection (gloves, lab coat, goggles). |
| Irritation | Skin Irrit. 2, Eye Irrit. 2A | Direct contact causes severe irritation; tight-fitting eye protection is non-negotiable. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; treat it as a layered defense system tailored to the specific chemical state (solid vs. solution).
Table 2: Mechanistic PPE Requirements
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (min 0.11 mm). Double-glove for solutions. | Nitrile resists weak organic acids. Double-gloving is critical if using permeation-enhancing solvents (DMSO) which carry fluorinated compounds through standard barriers. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles. | Protects against airborne dust particles and accidental splashes during solubilization. Standard safety glasses are insufficient for Category 2A irritants. |
| Body Protection | Flame-resistant (FR) or standard cotton lab coat, fully buttoned. | Provides a physical barrier against highly static powder settling on clothes. |
| Respiratory | N95 or P100 particulate respirator. | Required only if handling outside a certified fume hood to prevent inhalation of aerosolized fluorinated micro-particles. |
Operational Handling Protocols
SOP workflow for safe handling and solubilization of fluorinated organic acids.
Protocol 1: Safe Weighing and Solubilization
-
Preparation: Ensure the fume hood face velocity is between 80-100 fpm. Clear the workspace of incompatible materials (strong bases, oxidizing agents)[1].
-
Static Mitigation: Use a static eliminator (ionizing bar) or anti-static weighing boats. Validation Check: Observe the powder on the spatula; if it 'jumps' or clings to the metal, static is present. Pause and apply the ionizing bar before proceeding.
-
Weighing: Tare the anti-static boat. Using a grounded micro-spatula, carefully transfer the 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid.
-
Solubilization: If dissolving in DMSO for bioassays, add the solvent directly to the pre-weighed vial inside the hood. Immediately upgrade to double-gloved nitrile or butyl rubber to prevent solvent-mediated dermal penetration.
-
Decontamination: Wipe down the balance and spatulas with an alcohol-based solvent (e.g., isopropanol), followed by a mild basic solution (e.g., 5% NaHCO 3 ) to neutralize residual acid.
Spill Response and Decontamination
Decision logic and response pathway for accidental chemical spills.
Protocol 2: Solid Spill Containment and Neutralization
-
Isolate: Restrict access to the spill area and ensure the fume hood sash is lowered to operational height.
-
Containment: Surround the powder spill with inert, slightly damp absorbent material to prevent dust generation and aerosolization.
-
Neutralization: Carefully apply a weak base (sodium bicarbonate, NaHCO 3 ) to neutralize the benzoic acid moiety. Do not use strong bases (like NaOH), as the exothermic reaction can aerosolize the fluorinated compound[1].
-
Collection: Sweep using non-sparking tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Validation Check: Wipe the cleaned surface with a damp pH indicator strip. The area is successfully decontaminated only when the pH reads a neutral 7.0.
Environmental Logistics and Waste Disposal
Due to the extreme environmental persistence of fluorinated organic frameworks, these compounds cannot be disposed of via standard aqueous waste streams or standard organic solvent carboys[2].
-
Segregation: Keep strictly separated from non-halogenated waste. Label clearly as "Hazardous Waste: Fluorinated Organic Acid".
-
Destruction Method: Must be sent for high-temperature incineration (typically >1100°C) at a facility equipped with acid gas scrubbers. This specific logistical requirement ensures that any hydrofluoric acid (HF) byproducts generated during the combustion of the trifluoromethyl group are safely neutralized before environmental release.
References
-
Title: 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid Chemical Substance Information Source: NextSDS URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
